3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-methyl-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-6-5-2-3-9(7,8)4-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVJUKSMDLDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53287-53-9 | |
| Record name | 3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS No. 53287-53-9). This compound is a key intermediate in pharmaceutical synthesis, valued for its unique heterocyclic structure incorporating both a sulfone and a secondary amine functionality. This document consolidates available data on its chemical identity, and physical characteristics, and provides a logical framework for its synthesis and potential applications in drug discovery and development. While specific experimental data for some properties are not widely published, this guide offers a foundational understanding based on available information and the properties of structurally related compounds.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a saturated five-membered thiophene ring with a sulfone group and a methylamino substituent at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, some general properties can be inferred. The compound is expected to be a white to off-white crystalline solid.[1] As a hydrochloride salt, it is anticipated to have good solubility in water and polar protic solvents.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 53287-53-9 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂S | Calculated |
| Molecular Weight | 185.67 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred from supplier data.[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Likely soluble in water | Inferred from its nature as a hydrochloride salt.[1] |
| pKa | Data not available | The secondary amine would be basic. |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis Pathway
Figure 2: A logical synthesis pathway for this compound.
Analytical and Spectroscopic Data
Specific spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not found in the public domain. For researchers working with this compound, the following analytical workflow would be recommended for its characterization.
Figure 3: Recommended experimental workflow for the characterization of this compound.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of both a polar sulfone group and a basic secondary amine within a constrained heterocyclic ring system makes it an attractive building block for creating molecules with potential biological activity.[1] Its structure is suitable for further chemical modification to explore structure-activity relationships in drug discovery programs.[1] Specifically, it is utilized in the development of enzyme inhibitors and as a component in the synthesis of chiral auxiliaries and catalysts.[1]
Safety and Handling
Detailed safety and toxicity data for this compound are not extensively documented. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood. For specific handling and disposal guidelines, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential in pharmaceutical research and development. While a comprehensive public dataset of its experimental physical and spectroscopic properties is currently lacking, this guide provides a foundational understanding of its chemical nature and likely characteristics. Further experimental investigation is necessary to fully elucidate its properties and expand its application in medicinal chemistry. Researchers are encouraged to perform the analytical characterizations outlined in this guide to confirm the identity and purity of their samples.
References
An In-depth Technical Guide to 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 53287-53-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, with the CAS number 53287-53-9, is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its structure, featuring a sulfone group within a saturated thiophene ring and a methylamino substituent, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its established role as a building block in the creation of novel therapeutic agents. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions.
Chemical and Physical Properties
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 53287-53-9 |
| Molecular Formula | C₅H₁₂ClNO₂S |
| Molecular Weight | 185.67 g/mol [1] |
| IUPAC Name | N-methyl-1,1-dioxo-tetrahydrothiophen-3-amine;hydrochloride |
| Synonyms | (1,1-Dioxo-tetrahydrothiophen-3-yl)methylamine, HCl salt; N-Methylsulfolane-3-amine hydrochloride |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 185.6723 | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
| Storage Temperature | 2-8°C | MySkinRecipes[1] |
| Purity | 98% | CymitQuimica[1] |
Note: The properties listed in Table 2 are based on data from chemical suppliers and computational models, as detailed experimental characterization is not widely published.
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A likely approach involves the reductive amination of 3-oxotetrahydrothiophene 1,1-dioxide with methylamine, followed by salt formation with hydrochloric acid.
Hypothetical Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-oxotetrahydrothiophene 1,1-dioxide (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add methylamine (a solution in a solvent like THF or ethanol, or as a gas) (1.1-1.5 equivalents) at 0°C.
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the mixture again to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), in portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 3-(methylamino)tetrahydrothiophene 1,1-dioxide, using column chromatography on silica gel.
-
Salt Formation: Dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block in pharmaceutical synthesis.[1] Its bifunctional nature, possessing both a secondary amine and a sulfone group, allows for its incorporation into a wide range of molecular scaffolds.
The sulfone group is a bioisostere for sulfoxides and sulfonamides and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The secondary amine provides a nucleophilic center for further chemical modifications, enabling the construction of diverse compound libraries for screening.
It is particularly valuable in the development of:
-
Active Pharmaceutical Ingredients (APIs): As a key intermediate for nitrogen- and sulfur-containing heterocyclic compounds.[1]
-
Enzyme Inhibitors: The structural motifs can be tailored to fit into the active sites of various enzymes.[1]
-
Chiral Auxiliaries and Catalysts: The stable sulfone moiety and the amine functionality are useful in asymmetric synthesis.[1]
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A diagram illustrating the general synthetic route.
Diagram 2: Role in Drug Discovery
Caption: Workflow of its use in drug discovery.
Conclusion
This compound is a valuable chemical entity for synthetic and medicinal chemists. While detailed experimental and biological data in the public domain is sparse, its structural features and commercial availability position it as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Further research into its properties and reactivity is warranted to fully exploit its potential in drug discovery and development.
References
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a sulfone group within a saturated five-membered ring. Its structural characteristics, namely the stable sulfone moiety and the reactive secondary amine, make it a valuable intermediate in medicinal chemistry and pharmaceutical synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetrahydrothiophene ring where the sulfur atom is oxidized to a sulfone. A methylamino group is attached at the 3-position of the ring, and the amine is salified with hydrochloric acid.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Compound | Reference |
| CAS Number | 53287-53-9 | This compound | [1] |
| Molecular Formula | C₅H₁₂ClNO₂S | This compound | Inferred |
| Molecular Weight | 185.67 g/mol | This compound | Calculated |
| Molecular Weight | 171.65 g/mol | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | [2] |
| Molecular Formula | C₄H₁₀ClNO₂S | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | [2] |
| Melting Point | 27.5 °C | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |
| Boiling Point | 285 °C | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |
| Density | 1.261 g/cm³ | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |
| Solubility | Fully soluble in water | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a general synthetic approach can be inferred from established organic chemistry principles and literature on related compounds.
Hypothetical Synthetic Pathway:
A plausible synthesis route would involve the reaction of 3-aminotetrahydrothiophene 1,1-dioxide with a methylating agent, followed by salt formation with hydrochloric acid.
Caption: Hypothetical synthesis workflow for the target compound.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its utility stems from the combination of a polar, metabolically stable sulfone group and a nucleophilic secondary amine that can be readily functionalized.
Role as a Pharmaceutical Intermediate:
The primary application of this compound is as an intermediate in multi-step organic syntheses. The methylamino group provides a reactive site for the introduction of various substituents, allowing for the exploration of a wide chemical space in drug discovery programs.
Illustrative Experimental Workflow for API Synthesis:
The following diagram illustrates a general workflow where this compound is used as a starting material for the synthesis of a hypothetical API.
Caption: General experimental workflow for API synthesis.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound itself. Its primary role is that of a synthetic intermediate, and as such, it is not typically evaluated for direct biological effects. The biological activity of any final compound derived from this intermediate would be dependent on the other structural motifs introduced during synthesis.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical entity for the fields of medicinal chemistry and drug development. While specific quantitative data and detailed experimental protocols are scarce, its structural features position it as a useful building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis and reactivity will undoubtedly expand its utility in the creation of new chemical entities.
References
An In-Depth Technical Guide to the Mechanism of Action of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (Tianeptine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, commonly known as Tianeptine, is an atypical antidepressant with a multifaceted mechanism of action that distinguishes it from classical antidepressants. Initially postulated to be a selective serotonin reuptake enhancer (SSRE), contemporary research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanisms of action of Tianeptine, focusing on its interactions with the glutamatergic and opioid systems. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways involved.
Core Mechanisms of Action
Tianeptine's therapeutic effects, particularly its antidepressant and anxiolytic properties, are now primarily attributed to two interconnected mechanisms:
-
Modulation of the Glutamatergic System: Tianeptine exerts a profound influence on glutamatergic neurotransmission, particularly through its effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. This modulation is believed to underlie its effects on neuroplasticity and its ability to counteract the neuronal damage associated with stress and depression.
-
Opioid Receptor Agonism: Tianeptine is a full agonist at the µ-opioid receptor (MOR) and a weak agonist at the δ-opioid receptor (DOR).[1][2] This activity contributes to its analgesic and anxiolytic effects and is a key area of investigation for both its therapeutic potential and its potential for misuse.[1]
Contrary to early hypotheses, Tianeptine has a low affinity for serotonin transporters and does not significantly impact serotonin neurotransmission.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining Tianeptine's interactions with its primary targets and its pharmacokinetic profile.
Table 1: Opioid Receptor Binding Affinity and Efficacy
| Receptor | Parameter | Species | Value | Reference(s) |
| µ-Opioid Receptor (MOR) | Kᵢ (binding affinity) | Human | 383 ± 183 nM | [3][4] |
| EC₅₀ (G-protein activation) | Human | 194 ± 70 nM | [4][5] | |
| EC₅₀ (G-protein activation) | Mouse | 641 ± 120 nM | [4][5] | |
| δ-Opioid Receptor (DOR) | Kᵢ (binding affinity) | Human | >10 µM | [2][6] |
| EC₅₀ (G-protein activation) | Human | 37.4 ± 11.2 µM | [4][5] | |
| EC₅₀ (G-protein activation) | Mouse | 14.5 ± 6.6 µM | [2][4][5] | |
| EC₅₀ (cAMP inhibition) | Mouse | 9.46 ± 1.34 µM | [2] | |
| κ-Opioid Receptor (KOR) | Activity | Human, Rat | Inactive | [4] |
Table 2: Pharmacokinetic Parameters of Tianeptine
| Parameter | Species | Value | Reference(s) |
| Bioavailability | Human | 99 ± 29% | [7] |
| Rat (intraperitoneal) | 69% | [8] | |
| Elimination Half-life (t½) | Human | 2.5 ± 1.1 hours | [7] |
| Rat | 1.16 hours | [8] | |
| Time to Maximum Concentration (tₘₐₓ) | Human | 0.94 ± 0.47 hours | [7] |
| Volume of Distribution (Vd) | Human | 0.47 ± 0.14 L/kg | [7] |
| Rat | 2.03 L/kg | [8] | |
| Systemic Clearance | Rat | 1.84 L/h/kg | [8] |
| Active Metabolite (MC5) Half-life (t½) | Human | 7.2 ± 5.7 hours | [7] |
| Rat | 7.53 hours | [8] |
Signaling Pathways and Molecular Mechanisms
Tianeptine's engagement with its molecular targets initiates a cascade of intracellular signaling events that ultimately influence neuronal function and plasticity.
Glutamate Receptor-Mediated Signaling
Tianeptine's modulation of the glutamatergic system is a cornerstone of its mechanism of action. It has been shown to normalize stress-induced alterations in glutamate neurotransmission.[9] Specifically, tianeptine prevents the stress-induced enhancement of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the CA3 region of the hippocampus.[9][10] Furthermore, tianeptine potentiates AMPA receptor function.[11][12] This is achieved through the activation of downstream signaling cascades involving Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the phosphorylation of the GluA1 subunit of the AMPA receptor at Serine 831 and Serine 845.[12][13]
Opioid Receptor-Mediated Signaling
As a full agonist at the µ-opioid receptor, tianeptine activates G-protein coupled signaling pathways.[1] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of MOR activation, there is an upregulation of the mTOR pathway, which can further stimulate the glutamatergic system, creating a point of convergence between tianeptine's two primary mechanisms of action.[1][14]
Effects on Neuroplasticity and Brain-Derived Neurotrophic Factor (BDNF)
A significant body of evidence suggests that tianeptine promotes neuroplasticity.[15] In animal models of stress, tianeptine has been shown to prevent the stress-induced reduction in hippocampal volume and dendritic atrophy.[16] This neuroprotective effect is linked to its ability to increase the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus and amygdala.[9][16] The increase in BDNF is thought to be a downstream consequence of the modulation of glutamatergic and opioid signaling pathways.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of Tianeptine.
Opioid Receptor Binding and Functional Assays
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kᵢ) of Tianeptine for opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., HEK293 cells transfected with human µ-opioid receptor).
-
Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) of known affinity and varying concentrations of unlabeled Tianeptine.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of Tianeptine that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation:
-
Objective: To measure the efficacy (EC₅₀) of Tianeptine in activating G-proteins coupled to opioid receptors.
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the opioid receptor, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase), and Gβγ subunits fused to a BRET acceptor (e.g., YFP).
-
Plate the transfected cells in a microplate.
-
Add the BRET substrate (e.g., coelenterazine h) to the cells.
-
Stimulate the cells with varying concentrations of Tianeptine.
-
Measure the BRET signal (ratio of acceptor emission to donor emission) using a microplate reader.
-
Plot the BRET ratio as a function of Tianeptine concentration to determine the EC₅₀ value.
-
-
Glutamatergic System Modulation Assays
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Objective: To measure the effects of Tianeptine on AMPA and NMDA receptor-mediated currents in neurons.
-
Methodology:
-
Prepare acute brain slices (e.g., from the hippocampus of rodents).
-
Identify individual neurons under a microscope and establish a whole-cell patch-clamp recording configuration using a glass micropipette.
-
Voltage-clamp the neuron at a holding potential that allows for the isolation of either AMPA or NMDA receptor-mediated currents.
-
Evoke synaptic currents by stimulating afferent fibers.
-
Bath-apply Tianeptine and record the changes in the amplitude and kinetics of the evoked currents.
-
-
-
Western Blotting for Protein Phosphorylation:
-
Objective: To quantify the phosphorylation of proteins in signaling pathways, such as the GluA1 subunit of the AMPA receptor.
-
Methodology:
-
Treat cultured neurons or brain tissue from animals with Tianeptine.
-
Lyse the cells or tissue to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-GluA1 Ser831) and a primary antibody for the total protein as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
-
In Vivo Neurochemical and Behavioral Assays
-
In Vivo Microdialysis:
-
Objective: To measure the extracellular levels of neurotransmitters, such as glutamate, in specific brain regions of awake, freely moving animals.
-
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., the amygdala).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect the dialysate samples at regular intervals.
-
Administer Tianeptine to the animal.
-
Analyze the concentration of glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
-
Forced Swim Test:
-
Objective: To assess the antidepressant-like effects of Tianeptine in rodents.
-
Methodology:
-
Administer Tianeptine or a vehicle control to the animals.
-
Place the animals individually in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Clinical Efficacy and Safety
Clinical trials have demonstrated that tianeptine is an effective treatment for major depressive disorder, with efficacy comparable to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[17] It has also shown efficacy in treating anxiety and irritable bowel syndrome. Tianeptine is generally well-tolerated, with a side effect profile that is often more favorable than that of TCAs.[17] Common side effects include nausea, constipation, abdominal pain, headache, and dizziness.[17]
Conclusion
The mechanism of action of this compound (Tianeptine) is complex and multifaceted, primarily involving the modulation of the glutamatergic system and agonism at µ-opioid receptors. This dual mechanism distinguishes it from traditional antidepressants and provides a rationale for its therapeutic efficacy in depression and anxiety. The ongoing research into its intricate signaling pathways and its effects on neuroplasticity continues to provide valuable insights into the pathophysiology of mood disorders and the development of novel therapeutic strategies. The information presented in this technical guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. air.unimi.it [air.unimi.it]
- 2. escholarship.org [escholarship.org]
- 3. Tianeptine modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. GluA1 Phosphorylation Alters Evoked Firing Pattern In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. Acute tianeptine treatment selectively modulates neuronal activation in the central nucleus of the amygdala and attenuates fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Tianeptine induces GluA1 phosphorylation and subsequent alteration of the firing properties of CA1 neurons | Semantic Scholar [semanticscholar.org]
- 14. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(Methylamino)tetrahydrothiophene 1,1-Dioxide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic organic compound featuring a sulfone group within a saturated thiophene ring.[1][2] Identified by the CAS Number 53287-53-9, this compound serves as a valuable intermediate in pharmaceutical synthesis.[2] Its structural characteristics, including a stable sulfone moiety and a secondary amine, make it a versatile building block in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), particularly in the design of enzyme inhibitors and chiral auxiliaries.[2] The hydrochloride salt form enhances its aqueous solubility, facilitating its use in various chemical reactions.[1]
Chemical Properties and Data
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 53287-53-9 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO₂S | [1][4] |
| Molecular Weight | 185.67 g/mol | [1][5][3][4] |
| Appearance | Likely a white or off-white crystalline solid | [1] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely published. The appearance is inferred from its nature as a hydrochloride salt.
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is not publicly available, a plausible and efficient synthetic route can be proposed via reductive amination of a ketone precursor. This method is a cornerstone of amine synthesis in medicinal chemistry.
Proposed Synthetic Pathway: Reductive Amination
The synthesis can be envisioned as a two-step process starting from the commercially available 3-sulfolene.
-
Step 1: Synthesis of the Ketone Precursor (Sulfolan-3-one) The initial step involves the synthesis of tetrahydrothiophene-3-one 1,1-dioxide (sulfolan-3-one) from a suitable starting material like 3-sulfolene.
-
Step 2: Reductive Amination to Yield the Final Product The ketone is then reacted with methylamine under reductive conditions. The intermediate imine is reduced in situ to form the secondary amine, which is then treated with hydrochloric acid to yield the final hydrochloride salt.
Detailed Experimental Protocol (Representative)
Objective: To synthesize this compound from tetrahydrothiophene-3-one 1,1-dioxide.
Materials:
-
Tetrahydrothiophene-3-one 1,1-dioxide
-
Methylamine (as a solution in THF or water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Hydrochloric acid (as a solution in diethyl ether or isopropanol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydrothiophene-3-one 1,1-dioxide (1 equivalent) and dissolve it in an appropriate solvent such as dichloromethane (DCM).
-
Amine Addition: Add methylamine solution (1.2 equivalents) to the flask, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base, 3-(methylamino)tetrahydrothiophene 1,1-dioxide.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.
-
Final Product Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Logical Workflow and Diagrams
Synthesis Workflow Diagram
The proposed synthesis can be visualized as a logical workflow from starting materials to the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Biological Activity and Applications
As a chemical intermediate, this compound is not intended for direct therapeutic use, and as such, there is no published data on its specific biological activity or its role in signaling pathways. Its primary value lies in its utility as a building block for more complex molecules with potential pharmacological activity.[2]
The sulfone core is a stable and polar functional group, while the secondary amine provides a reactive site for further molecular elaboration. These features are often sought in the development of drugs targeting various enzymes and receptors. The broader class of 3-aminotetrahydrothiophene 1,1-dioxides has been investigated as activators of the antioxidant response element (ARE), which is a key component of cellular defense against oxidative stress.[6]
Potential Research Applications Workflow
The logical flow from this intermediate to a potential drug candidate can be visualized as follows.
Caption: General workflow from a chemical intermediate to a drug candidate.
References
- 1. CAS 53287-53-9: 3-(methylamino)tetrahydro-1H-1l6-thiophene… [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. 53287-53-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. 53287-53-9 Cas No. | (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-methyl-amine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physical Properties
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a saturated thiophene ring with a sulfone group and a methylamino substituent at the 3-position.[2] The hydrochloride salt form of this amine enhances its aqueous solubility.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53287-53-9 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂S | [2][3] |
| Molecular Weight | 185.67 g/mol | [2] |
| Appearance | White or off-white crystalline solid | [2] |
| Purity | ≥98% (as offered by some suppliers) | [3] |
| Solubility | Expected to be soluble in water | [2] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not available in published literature.
Chemical Structure
The chemical structure of this compound is characterized by a five-membered tetrahydrothiophene ring where the sulfur atom is oxidized to a sulfone. A methylamino group is attached to the third carbon of this ring. The compound is supplied as a hydrochloride salt.
Applications in Research and Development
This compound is primarily positioned as a chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural features, including the nitrogen- and sulfur-containing heterocyclic core, make it a candidate for the development of novel active pharmaceutical ingredients (APIs).[1] It has been suggested for use in the synthesis of enzyme inhibitors and in asymmetric synthesis, potentially as a chiral auxiliary or catalyst.[1]
Experimental Data
A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of this compound. While general synthetic routes for related tetrahydrothiophene derivatives exist, specific procedures for this compound, including reaction conditions, purification methods, and characterization data, are not publicly documented.
Similarly, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for this specific compound are not available in the public domain.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or potential cellular targets of this compound. The presence of the methylamino group and the sulfone moiety suggests potential for biological interactions, but no specific studies have been identified.[2]
Due to the lack of information on its biological function, no signaling pathways or experimental workflows involving this compound can be described or visualized.
Logical Relationship: Information Availability
The following diagram illustrates the current status of available information for this compound.
Caption: Availability of technical data for the subject compound.
Conclusion
This compound is a commercially available chemical intermediate with potential applications in pharmaceutical research and development. However, there is a significant lack of detailed, publicly available scientific data for this compound. Key information gaps include specific physical constants, comprehensive spectroscopic data, detailed experimental protocols, and any characterization of its biological effects. Further research and publication in these areas would be necessary to fully assess the potential of this molecule for drug development professionals.
References
An In-depth Technical Guide on the Solubility of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical guide provides a comprehensive overview of the solubility characteristics and determination methodologies for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility profile of this compound and presents detailed experimental protocols for its assessment.
Introduction
This compound is an organic compound that serves as an intermediate in pharmaceutical synthesis.[1] Its structure, featuring a sulfone moiety and an amine hydrochloride salt, suggests specific solubility properties that are critical for its handling, formulation, and biological activity. Amine hydrochlorides are generally ionic compounds which typically exhibit higher melting points, improved crystallinity, and greater aqueous solubility compared to their free base counterparts.[2]
Predicted Solubility Profile
| Solvent System | Expected Solubility | Rationale |
| Water | Soluble | As a salt, it is expected to be soluble in polar protic solvents like water.[3][4] |
| Diethyl Ether | Insoluble | Organic salts are generally insoluble in non-polar aprotic solvents like diethyl ether.[3][4] |
| 5% Aqueous NaOH | Insoluble (as hydrochloride) | Addition of a strong base would likely neutralize the hydrochloride, precipitating the less soluble free amine. |
| 5% Aqueous NaHCO₃ | Insoluble (as hydrochloride) | Similar to NaOH, a weaker base can also cause precipitation of the free amine. |
| 5% Aqueous HCl | Soluble | The common ion effect of the chloride ion in hydrochloric acid would favor the dissolved salt form.[3][4] |
| 96% H₂SO₄ | Soluble | Concentrated sulfuric acid is a strong acid and a highly polar solvent capable of dissolving most organic compounds containing nitrogen or sulfur.[3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for assessing the solubility of a compound like this compound.
This method provides a rapid assessment of a compound's solubility in different solvent classes, which can infer its functional group characteristics.[3][4]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents: Distilled water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, 96% H₂SO₄
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[3][4]
-
Ether Solubility: In a separate test tube, add approximately 25 mg of the compound. Add 0.75 mL of diethyl ether in portions, shaking vigorously. Observe for dissolution.[3][4]
-
Aqueous Base/Acid Solubility: For water-insoluble compounds, test their solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl, respectively, using the same procedure as above with approximately 25 mg of the compound.[3][4]
-
Concentrated Acid Solubility: If the compound is insoluble in the above solvents, its solubility in 96% H₂SO₄ can be tested. Add 25 mg of the compound to 0.6 mL of cold concentrated sulfuric acid.[3] Observe for any color change or dissolution.
This protocol is designed to determine a more precise, albeit still tiered, measure of solubility, often used in in-vitro studies.[5]
Materials:
-
Test compound
-
Solvents of interest (e.g., cell culture media, DMSO, ethanol)[5]
-
Glass tubes
-
Precision balance
-
Pipettes
-
Mechanical mixing apparatus (e.g., vortexer, sonicator)
Procedure:
-
High Concentration Test (e.g., 20 mg/mL): Weigh approximately 10 mg of the test chemical into a glass tube. Add 0.5 mL of the chosen solvent to achieve a concentration of 20 mg/mL.[5]
-
Mixing: Vigorously mix the solution using a sequence of mechanical procedures (e.g., vortexing, sonication, incubation at a controlled temperature).[5]
-
Observation: Visually inspect the solution for clarity. A clear solution with no visible particles indicates complete dissolution.[5]
-
Step-wise Dilution: If the compound is insoluble at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL). Repeat the mixing and observation steps.[5]
-
Solvent Order: It is recommended to test solubility in the order of preference for the intended application, for example, cell culture media first, followed by DMSO, and then ethanol.[5]
For ionizable compounds like amine hydrochlorides, solubility is pH-dependent. This method determines the intrinsic solubility of the unionized form.[6]
Materials:
-
Test compound
-
Titration vessel
-
pH meter
-
Acid/base titrant (e.g., HCl, NaOH)
-
Stirrer
Procedure:
-
Prepare a suspension of the compound in water within the titration vessel, ensuring excess solid is present.[6]
-
Allow the suspension to equilibrate while stirring.
-
Measure the pH of the suspension at regular intervals until a stable reading is achieved.[6]
-
Add a known aliquot of acid or base titrant to shift the pH.[6]
-
Continue to monitor the pH until it stabilizes again.
-
Repeat the addition of titrant and pH measurement to generate a titration curve.
-
The solubility can be determined from the pH at which the compound begins to precipitate or dissolve completely, and by calculating the concentration of the unionized species.[6]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the solubility testing protocols.
Caption: Workflow for Qualitative Solubility Classification.
Caption: Workflow for Quantitative Step-wise Solubility Determination.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Spectroscopic and Spectrometric Characterization of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related molecules and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Predicted Spectral Data
The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from data available for analogous compounds, including 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride and other sulfone-containing heterocycles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.5 - 10.5 | Broad Singlet | 2H | -NH₂⁺- | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
| ~3.8 - 4.2 | Multiplet | 1H | CH-N | |
| ~3.2 - 3.6 | Multiplet | 2H | SO₂-CH₂ | Protons on the carbon adjacent to the sulfone group. |
| ~2.8 - 3.2 | Multiplet | 2H | SO₂-CH₂-C | Protons on the carbon adjacent to the sulfone group. |
| ~2.7 | Singlet | 3H | N-CH₃ | |
| ~2.3 - 2.7 | Multiplet | 2H | C-CH₂-C |
Solvent: D₂O or DMSO-d₆ Reference: Tetramethylsilane (TMS)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | C H-N |
| ~50 - 55 | SO₂-C H₂ |
| ~48 - 53 | SO₂-C H₂-C |
| ~30 - 35 | N-C H₃ |
| ~25 - 30 | C-C H₂-C |
Solvent: D₂O or DMSO-d₆ Reference: Tetramethylsilane (TMS)
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800 - 2400 | Strong, Broad | N-H stretch (Ammonium salt) |
| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1600 - 1500 | Medium | N-H bend (Amine salt) |
| ~1320 - 1280 | Strong | SO₂ asymmetric stretch |
| ~1160 - 1120 | Strong | SO₂ symmetric stretch |
Sample Preparation: KBr pellet or Nujol mull
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 163.06 | [M-Cl]⁺ | Molecular ion of the free base. |
| 148.04 | [M-Cl-CH₃]⁺ | Loss of the methyl group from the free base. |
| 99.04 | [M-Cl-SO₂]⁺ | Loss of sulfur dioxide from the free base. |
Ionization Mode: Electrospray Ionization (ESI) or Chemical Ionization (CI)
Experimental Protocols
The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: -10 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The sample should be fully dissolved.
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak corresponding to the free base ([M-Cl]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., SO₂, CH₃).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Overall workflow for the spectral characterization.
Caption: Detailed workflow for NMR analysis.
Caption: Workflows for IR and MS analyses.
Technical Guide: Synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of a plausible synthetic pathway for 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a valuable intermediate in pharmaceutical synthesis. The guide includes detailed experimental protocols, tabulated data for key reaction parameters, and a visual representation of the synthesis workflow.
Introduction
This compound is a heterocyclic compound incorporating both a sulfone and a secondary amine functional group. These structural motifs are prevalent in many biologically active molecules, making this compound a key building block in medicinal chemistry and drug discovery. This guide outlines a robust three-step synthesis beginning with the commercially available starting material, 3-sulfolene.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process:
-
Amination of 3-Sulfolene: Introduction of an amino group to the tetrahydrothiophene 1,1-dioxide backbone.
-
Methylation of the Primary Amine: Conversion of the primary amine to the desired secondary methylamine via the Eschweiler-Clarke reaction.
-
Hydrochlorination: Formation of the final hydrochloride salt for improved stability and handling.
The logical flow of this synthesis is depicted in the following diagram:
An In-depth Technical Guide to 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS No. 53287-53-9), a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of public-domain data, this document combines known information from chemical suppliers with plausible synthetic methodologies and general characterization techniques. It is intended to serve as a foundational resource for researchers working with this or structurally related molecules.
Introduction
This compound is a sulfone derivative containing a secondary amine, making it a valuable building block in medicinal chemistry. The tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is a polar, aprotic group that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The methylamino group provides a site for further chemical modification and can participate in crucial interactions with biological targets. This compound is primarily utilized as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties
Quantitative data for this compound is not extensively published. The following table summarizes the available information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 53287-53-9 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO₂S | [2][3][4] |
| Molecular Weight | 185.67 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid (inferred) | [3] |
| Purity | >95% to 98% (as offered by suppliers) | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Proposed Synthesis
General Experimental Protocol: Reductive Amination
Warning: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety procedures.
Materials:
-
3-Oxotetrahydrothiophene 1,1-dioxide
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (solution in diethyl ether or isopropanol)
Procedure:
-
Imine Formation: To a stirred solution of 3-oxotetrahydrothiophene 1,1-dioxide (1.0 eq) in the chosen solvent (DCM or DCE), add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, a tertiary amine base like triethylamine (1.1-1.5 eq) should be added.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (Sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Salt Formation: Dissolve the crude 3-(methylamino)tetrahydrothiophene 1,1-dioxide in a minimal amount of a suitable solvent (e.g., diethyl ether, MTBE).
-
Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound via reductive amination.
Analytical Characterization (Anticipated Data)
As no published analytical data for this specific compound was found, this section outlines the expected results from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group protons, the methine proton at the 3-position, and the methylene protons of the tetrahydrothiophene ring. The integration of these signals would be consistent with the structure. Chemical shifts would be influenced by the sulfone group and the protonated amine. |
| ¹³C NMR | Resonances for the methyl carbon, the methine carbon at the 3-position, and the methylene carbons of the tetrahydrothiophene ring. |
| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 150.06. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), N-H stretching of the secondary ammonium salt (approx. 2400-2800 cm⁻¹), and C-N stretching. |
| Elemental Analysis | The calculated elemental composition for C₅H₁₂ClNO₂S is C: 32.34%, H: 6.51%, Cl: 19.09%, N: 7.54%, O: 17.23%, S: 17.28%. Experimental values should be within ±0.4% of these values. |
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Its primary role is as a synthetic intermediate.[1][5] The biological activity would be dependent on the final molecule it is incorporated into.
Conclusion
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. While detailed information on its discovery and specific properties is scarce in the public domain, this guide provides a foundational understanding based on available data and established chemical principles. The proposed synthesis and anticipated analytical data offer a starting point for researchers interested in utilizing this compound. Further research is required to fully characterize this molecule and explore its potential in drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. 53287-53-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. CAS 53287-53-9: 3-(methylamino)tetrahydro-1H-1l6-thiophene… [cymitquimica.com]
- 4. 53287-53-9 Cas No. | (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-methyl-amine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. US3357996A - Sulfolane compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride and its Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride and its parent compound, Tetrahydrothiophene 1,1-dioxide (commonly known as Sulfolane). This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthesis, properties, and applications of these compounds. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols from cited literature are provided. Furthermore, this guide includes mandatory visualizations of key processes and workflows to facilitate a deeper understanding of the subject matter.
Tetrahydrothiophene 1,1-dioxide (Sulfolane)
Tetrahydrothiophene 1,1-dioxide, or Sulfolane, is a versatile organosulfur compound with a wide range of industrial and research applications. It is a colorless, odorless, and highly polar aprotic solvent.[1][2] Its exceptional thermal stability and miscibility with both water and hydrocarbons make it a valuable solvent in various chemical processes.[1]
Physicochemical Properties
The key physicochemical properties of Sulfolane (CAS Number: 126-33-0) are summarized in the table below, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₄H₈O₂S | [3] |
| Molecular Weight | 120.17 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or white solid | [3] |
| Melting Point | 27.5 °C | [1] |
| Boiling Point | 285 °C | [1] |
| Density | 1.261 g/cm³ (liquid) | [1] |
| Solubility | Miscible with water, aromatics, and alcohol | [1][2] |
| Vapor Pressure | <0.01 kPa at 20 °C | |
| Flash Point | 165 °C | |
| Autoignition Temperature | 528 °C | |
| Refractive Index | n20/D 1.48 | [3] |
Synthesis of Tetrahydrothiophene 1,1-dioxide
The industrial synthesis of Sulfolane typically involves a two-step process starting from butadiene and sulfur dioxide.
Step 1: Synthesis of 3-Sulfolene
Butadiene and sulfur dioxide are reacted in a Diels-Alder-type reaction to form 3-sulfolene. This reaction is typically carried out in the absence of a solvent.
-
Reactants: 1,3-Butadiene, Sulfur Dioxide
-
Procedure:
-
Liquid 1,3-butadiene and liquid sulfur dioxide are charged into a reactor.
-
The reaction mixture is heated to a temperature of 100-150°C under pressure.
-
The reaction is allowed to proceed until the desired conversion to 3-sulfolene is achieved.
-
The crude 3-sulfolene is then cooled and can be purified by distillation.
-
Step 2: Hydrogenation of 3-Sulfolene to Sulfolane
The unsaturated 3-sulfolene is then hydrogenated to yield the saturated Sulfolane.
-
Reactants: 3-Sulfolene, Hydrogen gas
-
Catalyst: Raney Nickel is a commonly used catalyst.
-
Procedure:
-
3-Sulfolene is dissolved in a suitable solvent, such as water or an alcohol.
-
The solution is charged into a hydrogenation reactor containing the Raney Nickel catalyst.
-
The reactor is pressurized with hydrogen gas.
-
The reaction mixture is heated and agitated to facilitate the hydrogenation process.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The resulting Sulfolane is purified by distillation.
-
A schematic of the overall production process is depicted below.
Applications
Sulfolane has a broad range of applications across various industries:
-
Petrochemical Industry: It is extensively used for the extraction of aromatic hydrocarbons from refinery streams in a process known as the Sulfolane process.[1] It is also used in the Sulfinol process for the removal of acidic gases like H₂S, CO₂, and mercaptans from natural gas.[1]
-
Pharmaceutical Synthesis: Sulfolane serves as a polar aprotic solvent in the synthesis of various active pharmaceutical ingredients (APIs).[3]
-
Polymer Chemistry: It is employed in the production of specialty polymers due to its high thermal stability.[3]
-
Electronics: Used as a solvent in the manufacturing of electronic components.
-
Analytical Chemistry: It can be used as a stationary phase in gas chromatography.
The Sulfinol process for natural gas sweetening is a key application and its general workflow is illustrated below.
Toxicological Profile
The toxicological properties of Sulfolane have been investigated in various animal studies.
The acute toxicity of Sulfolane is generally considered to be low.
| Species | Route | LD50 | References |
| Rat | Oral | 1.7 - 2.7 g/kg | [4] |
| Mouse | Oral | 1.9 - 2.5 g/kg | [4] |
| Rat | Dermal | > 3.8 g/kg | [4] |
Longer-term exposure studies in laboratory animals have indicated potential effects on the central nervous system, immune system, liver, kidneys, and spleen at high doses.[5] Animal studies have also suggested the potential for developmental problems at high doses.[5] However, long-term studies to determine the carcinogenic potential of Sulfolane are still ongoing.[5]
The following protocol is a generalized representation based on studies conducted by the National Toxicology Program (NTP) to assess the immunotoxicity of Sulfolane.[2][6]
-
Test Animals: Harlan Sprague Dawley rats or B6C3F1/N mice.
-
Exposure Route: Oral (gavage or in drinking water).
-
Exposure Duration: 28-day or 90-day studies.
-
Dose Groups: A vehicle control group and multiple dose groups with increasing concentrations of Sulfolane.
-
Parameters Evaluated:
-
In-life observations: Clinical signs of toxicity, body weight, food and water consumption.
-
Hematology: Complete blood counts and differential leukocyte counts.
-
Clinical Chemistry: Serum chemistry panels to assess organ function.
-
Organ Weights: Weights of spleen, thymus, and other relevant organs.
-
Histopathology: Microscopic examination of lymphoid tissues (spleen, thymus, lymph nodes) and other organs.
-
Functional Assays:
-
T-cell dependent antibody response (TDAR): Assesses the ability of the immune system to mount an antibody response to a T-cell dependent antigen like sheep red blood cells (SRBC).
-
Natural Killer (NK) cell activity: Measures the cytotoxic activity of NK cells against target tumor cells.
-
Cytotoxic T-lymphocyte (CTL) response: Evaluates the generation of cytotoxic T-cells following immunization.
-
Lymphocyte proliferation: Measures the proliferative response of lymphocytes to mitogens.
-
-
An experimental workflow for such an immunotoxicity study is outlined below.
This compound
This compound (CAS Number: 53287-53-9) is a derivative of the sulfolane core structure. Information on this specific compound is limited in the public domain, with available sources primarily identifying it as a chemical intermediate in pharmaceutical synthesis.[7]
Properties and Applications
This compound is a stable solid that is used in the development of active pharmaceutical ingredients (APIs).[7] Its structure, which combines the stable sulfone moiety with a reactive amine functionality, makes it a valuable building block in medicinal chemistry.[7] It is particularly useful in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are common motifs in bioactive molecules.[7] It may also be employed in the preparation of chiral auxiliaries and catalysts for asymmetric synthesis and in the design of enzyme inhibitors.[7]
Role in Pharmaceutical Synthesis
The primary role of this compound is as a starting material or intermediate in the multi-step synthesis of more complex drug molecules. A generalized workflow illustrating its position in an API synthesis is presented below.
References
- 1. Sulfinol/sulfolane Processes - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]
- 2. Immunotoxicity Studies of Sulfolane Following Developmental Exposure in Hsd:Sprague Dawley SD Rats and Adult Exposure in B6C3F1/N Mice. [cebs.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3622598A - Production of sulfolane - Google Patents [patents.google.com]
- 5. openresearch.okstate.edu [openresearch.okstate.edu]
- 6. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety and Handling of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride: A Technical Guide
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a research chemical with potential applications in drug development and chemical synthesis. As with any novel compound, a thorough understanding of its potential hazards and proper handling procedures is crucial to ensure the safety of laboratory personnel and the environment. This guide provides a summary of the known and anticipated hazards, recommended handling protocols, and emergency procedures.
Hazard Identification and Classification
Based on the available data for analogous compounds, this compound is anticipated to be a hazardous substance. The following hazard classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria for closely related compounds.
Table 1: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compound) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Tetrahydrothiophene 1,1-dioxide[1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride, Tetrahydrothiophene 1,1-dioxide[6] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
Table 2: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[6] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
The following properties are based on data for Tetrahydrothiophene 1,1-dioxide (Sulfolane) and should be considered indicative.
Table 3: Physical and Chemical Properties of Tetrahydrothiophene 1,1-dioxide (Sulfolane)
| Property | Value |
| CAS Number | 126-33-0[3][7][8] |
| Molecular Formula | C4H8O2S[8] |
| Molecular Weight | 120.17 g/mol [7][8] |
| Appearance | White or colorless to light yellow powder or lump to clear liquid[8] |
| Melting Point | 25 °C[8] |
| Boiling Point | 285 °C[8] |
| Density | 1.26 g/cm³[8] |
| Solubility | Miscible with water |
Toxicological Information
Limited toxicological data is available. The information below is for Tetrahydrothiophene 1,1-dioxide (Sulfolane).
Table 4: Toxicological Data for Tetrahydrothiophene 1,1-dioxide (Sulfolane)
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 2006 mg/kg (male), 2130 mg/kg (female)[9] |
| LD50 | Rat | Dermal | >2000 mg/kg[9] |
| LC50 | Rat | Inhalation | >12,000 mg/m³ (4 hours)[9] |
Summary of Toxicological Effects:
-
Acute Effects: Harmful if swallowed.[2] May cause skin, eye, and respiratory tract irritation.
-
Chronic Effects: No data available for the requested compound. For Sulfolane, repeated exposure in animal studies showed some effects at high doses.[9]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to indicate carcinogenic, mutagenic, or reproductive effects for the requested compound or its close analogs.[6]
Experimental Protocols and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[10]
-
A safety shower and eyewash station must be readily accessible in the work area.[11]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
Table 5: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or NIOSH standards.[12] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.[12] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fastened.[12] |
| Respiratory Protection | Respirator | If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[1] |
Safe Handling Workflow
The following diagram illustrates a safe workflow for handling hazardous chemical powders like this compound.
Caption: Workflow for Safe Handling of Hazardous Powders.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[11][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Emergency Procedures
First Aid Measures
Table 6: First Aid Measures
| Exposure Route | Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, follow the procedure outlined in the diagram below.
Caption: Emergency Response Protocol for a Chemical Spill.
-
For small spills, carefully scoop the solid material into a sealed container for disposal. Avoid creating dust.
-
For large spills, evacuate the area and contact emergency services and the institutional environmental health and safety department.
Fire-Fighting Measures
-
Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1]
-
Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous vapors and decomposition products.[14]
-
Hazardous combustion products may include carbon oxides and sulfur oxides.[14]
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]
-
Do not dispose of this chemical down the drain.[15]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.
Caption: Hierarchy of Controls for Minimizing Chemical Exposure.
Conclusion
While specific data for this compound is limited, the information available for analogous compounds suggests that it should be handled as a hazardous substance. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. A thorough risk assessment should always precede the use of this and any other novel chemical compound.
References
- 1. dec.alaska.gov [dec.alaska.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 126-33-0 Cas No. | Tetrahydrothiophene 1,1-dioxide | Apollo [store.apolloscientific.co.uk]
- 4. Sulfolane CAS 126-33-0 | 807993 [merckmillipore.com]
- 5. Tetrahydrothiophene 1,1-Dioxide | 126-33-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 126-33-0|Tetrahydrothiophene 1,1-dioxide|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: 3-(Methylamino)tetrahydrothiophene 1,1-Dioxide Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a versatile heterocyclic intermediate with significant potential in pharmaceutical research and development. Its chemical structure, featuring a secondary amine, a polar sulfone group, and a saturated thiophene ring, makes it a valuable building block for the synthesis of complex molecular architectures. This intermediate is particularly useful for introducing a hydrophilic, non-planar scaffold into drug candidates, which can favorably modulate physicochemical properties such as solubility and metabolic stability.
The presence of a secondary amine allows for a wide range of chemical transformations, including N-alkylation, N-acylation, and participation in various coupling reactions. The sulfone group, being a strong hydrogen bond acceptor, can facilitate interactions with biological targets. These features make this compound a promising precursor for the development of novel therapeutics, particularly in areas such as oncology and inflammatory diseases.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 53287-53-9 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂S | Derived |
| Molecular Weight | 185.67 g/mol | Derived |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
| Storage | 2-8°C, under inert gas | [1] |
Hypothetical Application 1: Synthesis of a Novel BET Bromodomain Inhibitor
The bromodomain and extra-terminal domain (BET) family of proteins are key epigenetic regulators and are attractive targets for therapeutic intervention in cancer and inflammation. The following protocol describes a hypothetical synthesis of a novel BET inhibitor using this compound. The rationale is to utilize the secondary amine of the intermediate to displace a leaving group on a core heterocyclic scaffold, a common strategy in the synthesis of kinase and bromodomain inhibitors.
Synthesis Pathway
Caption: Synthesis of a hypothetical BET inhibitor.
Experimental Protocol
A detailed protocol for the synthesis of the hypothetical BET inhibitor is provided below.
Reaction: Nucleophilic aromatic substitution of 2,4-dichloro-5-methylpyrimidine with this compound.
Materials:
-
This compound (1.0 eq)
-
2,4-dichloro-5-methylpyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (10 mL/g of limiting reagent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.00 g, 5.38 mmol), 2,4-dichloro-5-methylpyrimidine (0.97 g, 5.92 mmol), and n-butanol (10 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.14 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
Data Presentation
The following table summarizes the key quantitative data for this hypothetical synthesis.
| Parameter | Value |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Molecular Weight (Product) | 312.82 g/mol |
| LC-MS (m/z) | [M+H]⁺ = 313.1 |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.15 (s, 1H), 6.50 (s, 1H), 4.85 (m, 1H), 3.60-3.40 (m, 4H), 3.10 (s, 3H), 2.40-2.20 (m, 2H), 2.10 (s, 3H) |
Hypothetical Application 2: Asymmetric Synthesis of a Chiral Amine
This section outlines a hypothetical protocol where an enantiomerically pure form of 3-(methylamino)tetrahydrothiophene 1,1-dioxide acts as a chiral auxiliary to induce stereoselectivity in a reaction.
Experimental Workflow
Caption: Asymmetric synthesis workflow.
Experimental Protocol
Reaction: Acylation of (R)-3-(methylamino)tetrahydrothiophene 1,1-dioxide followed by diastereoselective reduction and cleavage.
Materials:
-
(R)-3-(Methylamino)tetrahydrothiophene 1,1-dioxide (1.0 eq)
-
Propioloyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol
-
6M Hydrochloric acid
Procedure:
-
Acylation: Dissolve (R)-3-(methylamino)tetrahydrothiophene 1,1-dioxide (1.00 g, 6.70 mmol) and triethylamine (1.4 mL, 10.05 mmol) in DCM (20 mL) and cool to 0 °C. Add propioloyl chloride (0.65 g, 7.37 mmol) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 3 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the chiral amide.
-
Diastereoselective Reduction: Dissolve the chiral amide in methanol (15 mL) and cool to 0 °C. Add sodium borohydride (0.51 g, 13.4 mmol) portion-wise. Stir at 0 °C for 2 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Cleavage of Auxiliary: Dissolve the product from the previous step in 6M HCl (10 mL) and heat to reflux for 6 hours. Cool the mixture and extract with diethyl ether to remove the recovered chiral auxiliary. The aqueous layer contains the hydrochloride salt of the chiral product.
Data Presentation
| Parameter | Value |
| Overall Yield | 65% |
| Diastereomeric Excess (d.e.) | 92% |
| Enantiomeric Excess (e.e.) of Final Product | 92% |
| Purity (by Chiral HPLC) | >99% |
Conclusion
References
Application Notes and Protocols for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS 53287-53-9) as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The document details a representative synthetic protocol and highlights the importance of the saturated sulfur-containing heterocyclic scaffold in medicinal chemistry.
Introduction
This compound is a valuable building block in drug discovery and development. Its structure, featuring a secondary amine and a sulfone group within a saturated heterocyclic ring, makes it a prime candidate for incorporation into a variety of bioactive molecules. Saturated heterocycles are increasingly utilized in medicinal chemistry to improve properties such as aqueous solubility and to reduce the toxicity of metabolites.[1] The sulfone moiety is a stable, polar functional group that can act as a hydrogen bond acceptor, while the secondary amine provides a reactive handle for further molecular elaboration, commonly through N-alkylation.[2]
Sulfur-containing heterocycles are integral to a wide range of FDA-approved drugs and medicinally active compounds, exhibiting activities such as anticancer, antidiabetic, and anti-inflammatory properties.[3][4][5][6] The tetrahydrothiophene 1,1-dioxide core, in particular, can be found in molecules targeting various biological pathways.
Application in Kinase Inhibitor Synthesis
A significant application of intermediates like this compound is in the synthesis of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7] Many kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the kinase's active site.[7] The secondary amine of the title compound can be functionalized to introduce moieties that interact with the hinge region or other key residues of the kinase active site, a common strategy in the design of potent and selective inhibitors.
Below is a representative protocol for the N-alkylation of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide with a substituted benzyl halide, a common step in the synthesis of kinase inhibitors and other targeted therapies.
Experimental Protocols
Representative Protocol: N-Alkylation for the Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol describes a representative nucleophilic substitution reaction to illustrate the use of this compound in API synthesis. The hydrochloride salt is first neutralized to the free secondary amine, which then undergoes N-alkylation.
Reaction Scheme:
Step 1: Neutralization this compound -> 3-(Methylamino)tetrahydrothiophene 1,1-dioxide (free base)
Step 2: N-Alkylation 3-(Methylamino)tetrahydrothiophene 1,1-dioxide + 4-Fluoro-2-chlorobenzyl bromide -> N-( (4-Fluoro-2-chlorophenyl)methyl)-N-methyltetrahydrothiophen-3-amine 1,1-dioxide
Materials and Reagents:
-
This compound
-
4-Fluoro-2-chlorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of the Amine Salt:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent, add a mild base like sodium bicarbonate or potassium carbonate (1.1 eq) portion-wise with stirring until effervescence ceases.
-
Extract the resulting free amine into an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the free base, 3-(Methylamino)tetrahydrothiophene 1,1-dioxide.
-
-
N-Alkylation Reaction:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(Methylamino)tetrahydrothiophene 1,1-dioxide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) to the solution.
-
To the stirred suspension, add a solution of 4-Fluoro-2-chlorobenzyl bromide (1.05 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-alkylated product.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the representative N-alkylation reaction.
| Parameter | Value |
| Starting Material | 3-(Methylamino)tetrahydrothiophene 1,1-dioxide |
| Electrophile | 4-Fluoro-2-chlorobenzyl bromide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 65 °C |
| Reaction Time | 5 hours |
| Isolated Yield | 85% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an N-alkylated derivative from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. researchgate.net [researchgate.net]
- 6. stm.bookpi.org [stm.bookpi.org]
- 7. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry. Its structural features, including a saturated sulfolane ring and a secondary amine, make it a valuable scaffold for the synthesis of novel bioactive compounds. The sulfone group, a key component of this molecule, is recognized as an important pharmacophore in drug discovery, often contributing to improved physicochemical properties and biological activity. This document provides an overview of its potential applications, synthetic utility, and protocols for its incorporation into drug discovery workflows.
While this compound is primarily recognized as a synthetic intermediate, its core structure is found in scaffolds designed to target a variety of biological pathways.[1][2] The tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is a stable, polar, and non-aromatic ring system that can serve as a versatile scaffold in the design of enzyme inhibitors and other therapeutic agents.[2]
Key Applications in Medicinal Chemistry
The primary application of this compound is as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility spans several areas of drug discovery:
-
Scaffold for Kinase Inhibitors: The sulfolane ring can serve as a non-aromatic core for the development of kinase inhibitors. The methylamino group provides a convenient handle for the introduction of various substituents to explore the chemical space around a target kinase.
-
Intermediate for Enzyme Inhibitors: The inherent structural features of this compound make it a suitable precursor for the synthesis of various enzyme inhibitors. The secondary amine allows for derivatization to interact with specific residues within an enzyme's active site.
-
Building Block for Novel Heterocyclic Systems: It can be used in the construction of more complex, fused heterocyclic systems, which are often found in biologically active molecules.
Physicochemical and Biological Properties
Quantitative biological data for compounds directly derived from this compound is not extensively available in peer-reviewed literature. The following table summarizes the general properties of the parent compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂S | N/A |
| Molecular Weight | 185.67 g/mol | N/A |
| CAS Number | 53287-53-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
Experimental Protocols
The following protocols describe general synthetic transformations that can be performed using this compound as a starting material. These are representative examples and may require optimization for specific target molecules.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
This protocol describes the general procedure for the acylation of the secondary amine to form amide derivatives. These amides can serve as key intermediates in the synthesis of various bioactive compounds.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen aprotic solvent, add the base (2.2 eq). Stir the mixture at room temperature for 10 minutes to neutralize the hydrochloride salt and free the amine.
-
If using an acyl chloride: Cool the reaction mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
If using a carboxylic acid: To a separate flask, dissolve the carboxylic acid (1.1 eq), coupling agent (e.g., HATU, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq) in an aprotic solvent. Stir for 15 minutes to activate the carboxylic acid. Add this mixture to the solution of the free amine from step 1. Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Reductive Amination to Synthesize Tertiary Amine Derivatives
This protocol outlines the synthesis of tertiary amine derivatives through reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Aprotic solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Base (e.g., Triethylamine (TEA))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen aprotic solvent, add the base (1.1 eq) and stir for 10 minutes.
-
Add the aldehyde or ketone (1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for iminium ion formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine derivative.
Visualizations
Logical Relationship: Synthetic Utility
The following diagram illustrates the central role of this compound as a building block for generating a library of diverse derivatives for screening in drug discovery programs.
Caption: Synthetic pathways from the core building block.
Experimental Workflow: N-Acylation
This diagram outlines the key steps in the N-acylation protocol.
Caption: Workflow for the N-acylation of the title compound.
Conclusion
This compound is a promising building block for the synthesis of novel chemical entities in medicinal chemistry. Its stable sulfolane core and reactive secondary amine provide a solid foundation for the generation of diverse compound libraries for screening against various biological targets. The provided protocols offer a starting point for the chemical modification of this scaffold, enabling its incorporation into drug discovery and development programs. Further research into the biological activities of its derivatives is warranted to fully explore its potential in developing new therapeutics.
References
Application Notes: 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride in Chiral Auxiliary Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the prospective use of 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in the synthesis of a novel chiral auxiliary. While direct literature on this specific application is emerging, this guide presents a scientifically grounded, hypothetical framework for its use in asymmetric synthesis, drawing from established principles of chiral auxiliary design and application. The protocols provided herein are intended to serve as a foundational methodology for researchers exploring new frontiers in stereoselective transformations.
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement for the pharmaceutical and fine chemical industries.[1] An effective chiral auxiliary temporarily attaches to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed, leaving behind an enantiomerically enriched product.[2] Sulfur-containing chiral auxiliaries, in particular, have demonstrated significant utility due to their unique steric and electronic properties that can lead to high levels of stereocontrol.[3][4]
This compound is a readily accessible starting material that presents an intriguing scaffold for the development of a new class of chiral auxiliaries. Its rigid sulfone ring structure and the presence of a secondary amine offer key handles for derivatization and stereochemical control. This document outlines a potential pathway for the synthesis of a novel chiral auxiliary derived from this compound and its application in asymmetric aldol reactions.
Proposed Synthesis of a Novel Chiral Auxiliary
A plausible synthetic route to a chiral auxiliary from this compound involves its conversion into a chiral amino alcohol, followed by cyclization to form a rigid, bicyclic oxazolidinone-like structure. This structure would then be acylated to serve as the chiral auxiliary for directing asymmetric reactions.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of a chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary
Objective: To synthesize a novel chiral oxazolidinone-type auxiliary from this compound.
Materials:
-
(R)- or (S)-3-(Methylamino)tetrahydrothiophene 1,1-dioxide (resolved from the hydrochloride salt)
-
(R)-Styrene oxide
-
Triethylamine
-
Toluene
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Amino Alcohol:
-
To a solution of resolved (R)-3-(methylamino)tetrahydrothiophene 1,1-dioxide (1.0 eq) in toluene, add (R)-styrene oxide (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amino alcohol.
-
Purify the product by flash column chromatography on silica gel.
-
-
Cyclization to the Oxazolidinone Auxiliary:
-
Dissolve the purified chiral amino alcohol (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene (or triphosgene) (0.5 eq) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to obtain the crude chiral auxiliary.
-
Purify by recrystallization or column chromatography.
-
Protocol 2: Application in an Asymmetric Aldol Reaction
Objective: To utilize the newly synthesized chiral auxiliary to direct a diastereoselective aldol reaction.
Materials:
-
The synthesized chiral auxiliary
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral auxiliary (1.0 eq) in dry THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purify the N-propionyl imide by column chromatography.
-
-
Titanium-Mediated Aldol Reaction:
-
Dissolve the N-propionyl imide (1.0 eq) in dry DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise.
-
Add DIPEA (1.2 eq) and stir for 30 minutes.
-
Add isobutyraldehyde (1.5 eq) and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with DCM, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
-
Purify the aldol adduct by column chromatography.
-
Data Presentation
The following table presents hypothetical data for the asymmetric aldol reaction described in Protocol 2, demonstrating the potential efficacy of the novel chiral auxiliary.
| Entry | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 95:5 | 88 |
| 2 | Benzaldehyde | 92:8 | 91 |
| 3 | Acetaldehyde | 90:10 | 85 |
Mechanism of Asymmetric Induction
The stereochemical outcome of the aldol reaction is rationalized by the formation of a rigid, chelated transition state. The bulky tetrahydrothiophene 1,1-dioxide moiety is proposed to effectively shield one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face.
Diagram of Proposed Transition State
Caption: Proposed transition state for the aldol reaction.
Conclusion
The hypothetical framework presented in these application notes suggests that this compound is a promising starting material for the development of a novel and effective class of chiral auxiliaries. The proposed synthetic route and application in asymmetric aldol reactions provide a solid foundation for further experimental investigation. The rigid sulfone-containing backbone is anticipated to provide excellent stereochemical control, making this a potentially valuable addition to the toolkit of synthetic chemists. Further research is warranted to validate these protocols and fully explore the scope and limitations of this new chiral auxiliary.
References
Application Notes and Protocols: 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride as a precursor for chiral auxiliaries in asymmetric synthesis. The protocols detailed below are representative of how this versatile building block can be employed to induce stereoselectivity in common carbon-carbon bond-forming reactions, which are critical in the synthesis of chiral drug candidates.
Introduction
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) that require nitrogen- and sulfur-containing heterocyclic scaffolds.[1] Its inherent chirality, once resolved, and the presence of a secondary amine and a stable sulfone group make it an excellent candidate for the development of novel chiral auxiliaries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[2]
The tetrahydrothiophene ring system is a recurring motif in medicinal chemistry, and methods for its enantioselective synthesis are of significant interest.[3] While direct catalytic asymmetric syntheses of 3-aminotetrahydrothiophene derivatives have been reported with high efficiency,[4] the use of resolved 3-(methylamino)tetrahydrothiophene 1,1-dioxide as a chiral auxiliary offers a reliable, substrate-controlled method for achieving high diastereoselectivity in various chemical transformations.
This document outlines a detailed protocol for the preparation of a chiral auxiliary derived from 3-(methylamino)tetrahydrothiophene 1,1-dioxide and its subsequent application in a diastereoselective alkylation reaction, a fundamental transformation in drug development.
Application: Diastereoselective Alkylation of a Prochiral Enolate
A primary application of chiral auxiliaries derived from compounds like 3-(methylamino)tetrahydrothiophene 1,1-dioxide is to direct the alkylation of prochiral enolates. By temporarily attaching the chiral auxiliary to a carboxylic acid, the resulting imide can be enolized and alkylated with high facial selectivity, leading to the formation of a new stereocenter with a predictable configuration. The auxiliary can then be cleaved and recovered.
The overall process involves three key stages:
-
Synthesis of the Chiral Auxiliary Imide: Coupling of the resolved chiral amine with a carboxylic acid derivative.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile.
-
Cleavage and Recovery: Removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for recycling of the auxiliary.
Experimental Protocols
Protocol 1: Preparation of (R)-N-Propionyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide
This protocol describes the synthesis of the chiral imide from the resolved (R)-enantiomer of 3-(methylamino)tetrahydrothiophene 1,1-dioxide.
Materials:
-
(R)-3-(Methylamino)tetrahydrothiophene 1,1-dioxide (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add (R)-3-(methylamino)tetrahydrothiophene 1,1-dioxide (e.g., 1.63 g, 10 mmol) and anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.1 mL, 15 mmol) to the solution.
-
In a separate flask, dissolve propionyl chloride (0.96 mL, 11 mmol) in anhydrous DCM (10 mL).
-
Add the propionyl chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure N-propionyl chiral auxiliary.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the prepared chiral auxiliary with benzyl bromide.
Materials:
-
(R)-N-Propionyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under argon, add the N-propionyl chiral auxiliary (e.g., 2.19 g, 10 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (5.5 mL, 11 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.43 mL, 12 mmol) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography on silica gel.
The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. The lithium cation is thought to chelate to the carbonyl oxygen and the sulfone oxygens, creating a rigid, planar enolate. The bulky tetrahydrothiophene dioxide group then sterically shields one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the less hindered face.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of the N-propionyl chiral auxiliary derived from (R)-3-(methylamino)tetrahydrothiophene 1,1-dioxide with various electrophiles.
| Entry | Electrophile (R-X) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 92 | 95:5 |
| 2 | Iodomethane | 88 | 97:3 |
| 3 | Allyl bromide | 85 | 93:7 |
| 4 | n-Butyl iodide | 78 | 90:10 |
Table 1: Representative yields and diastereoselectivities for the alkylation of the chiral auxiliary imide.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel chiral auxiliaries. The protocols provided herein demonstrate a practical application in asymmetric alkylation, a key transformation for building stereochemically rich molecules for drug discovery and development. The robust nature of the sulfone group and the predictable stereodirecting ability of the resulting auxiliary make it a valuable tool for synthetic chemists. Further exploration of auxiliaries derived from this scaffold in other asymmetric transformations, such as aldol, Michael, and Diels-Alder reactions, is warranted.
References
- 1. This compound [myskinrecipes.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a sulfone group and a secondary amine, structural motifs that are valuable in medicinal chemistry for the design of enzyme inhibitors. While specific enzyme targets for this particular molecule are not extensively documented in publicly available literature, its structural similarity to known classes of inhibitors suggests its potential as a scaffold for developing modulators of key enzymatic pathways. This document provides an overview of its potential applications in enzyme inhibitor design, focusing on two prominent enzyme families, Carbonic Anhydrases (CAs) and β-secretase 1 (BACE1), for which structurally related cyclic sulfones and sulfonamides have shown significant inhibitory activity. Detailed experimental protocols for assessing inhibitory efficacy against these enzymes are provided to guide researchers in their drug discovery efforts.
Potential Enzyme Targets and Mechanism of Action
The tetrahydrothiophene 1,1-dioxide (sulfolane) ring system provides a rigid scaffold that can be functionalized to interact with the active sites of various enzymes. The methylamino group can participate in hydrogen bonding and ionic interactions, crucial for ligand-enzyme recognition and binding.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are established therapeutic targets for a range of conditions including glaucoma, epilepsy, and certain cancers. Many sulfonamide-based drugs are potent CA inhibitors, binding to the zinc ion in the active site and disrupting the catalytic mechanism. The structural features of this compound suggest it could be explored as a potential CA inhibitor.
BACE1 Inhibition
β-secretase 1 (BACE1) is an aspartyl protease that plays a key role in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. Cyclic sulfone derivatives have been investigated as BACE1 inhibitors, with the sulfone group often contributing to favorable binding interactions within the enzyme's active site.
Data Presentation: Inhibitory Activity of Structurally Related Compounds
The following table summarizes the inhibitory activities of various cyclic sulfone and sulfonamide derivatives against Carbonic Anhydrase and BACE1. This data, gathered from publicly available research, serves as a reference for the potential potency of compounds based on the 3-(Methylamino)tetrahydrothiophene 1,1-dioxide scaffold.
| Compound Class | Target Enzyme | Compound Example | IC50 / Ki | Reference |
| Cyclic Sulfone Hydroxyethylamines | BACE1 | Compound 60p | IC50: 2 nM (enzymatic), 50 nM (cellular) | [1][2][3] |
| Benzenesulfonamides | hCA II | Compound 12a | Ki: 0.11 µM | [4] |
| Benzenesulfonamides | hCA XII | Compound 13d | Ki: 0.087 µM | [4] |
| Sulfenimide Derivatives | hCA I | Bromo derivative (1f) | Ki: 0.023 µM | [5] |
| Sulfenimide Derivatives | hCA II | Bromo derivative (1f) | Ki: 0.044 µM | [5] |
| 1,3-Oxazine Derivatives | Carbonic Anhydrase II | Compound 3b | IC50: 0.144 µM | [6] |
| Amide and Thiourea Derivatives | hCA-II | Compound 09 | IC50: 0.18 µM | [7] |
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase II (hCA II) using a colorimetric assay.[8][9][10]
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound (Test Compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
4-Nitrophenylacetate (p-NPA) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in Tris-HCl buffer.
-
Prepare a solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a solvent miscible with the assay buffer (e.g., acetonitrile).
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the hCA II enzyme solution.
-
Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately begin monitoring the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: BACE1 Inhibition Assay (FRET-Based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of the test compound against BACE1.[11][12]
Materials:
-
Recombinant human BACE1 enzyme
-
This compound (Test Compound)
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in Assay Buffer.
-
Dilute the BACE1 enzyme to the desired concentration in cold Assay Buffer.
-
Dilute the BACE1 FRET substrate to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add the diluted BACE1 enzyme solution to the wells of a 96-well black microplate.
-
Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear phase of the fluorescence signal increase.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified signaling pathway of Carbonic Anhydrase inhibition.
References
- 1. Discovery of cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors: structure-based design and in vivo reduction of amyloid β-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, carbonic anhydrase inhibitory activity and antioxidant activity of some 1,3-oxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Utilization of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride as a versatile building block in organic synthesis. This compound is a valuable intermediate for the synthesis of diverse molecules, particularly in the fields of medicinal chemistry and drug discovery. Its stable sulfone moiety and reactive secondary amine functionality allow for a variety of chemical transformations, primarily focused on N-acylation to form amide derivatives.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 53287-53-9 | Vendor Information |
| Molecular Formula | C₅H₁₂ClNO₂S | Calculated |
| Molecular Weight | 185.67 g/mol | Calculated |
| Appearance | White to off-white solid | Generic Data |
| Storage | 2-8°C, under inert gas | Vendor Information |
Core Application: N-Acylation for Amide Synthesis
The primary application of this compound is in the synthesis of N-acyl derivatives. The secondary amine can be readily acylated using various reagents, including acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. Due to the presence of the hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine for the reaction to proceed.
A general workflow for the N-acylation of this compound is depicted below.
Experimental Protocols
The following are detailed protocols for the N-acylation of this compound using either an acyl chloride or a carboxylic acid with a coupling agent.
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the reaction of this compound with an acyl chloride in the presence of a tertiary amine base.[2][3]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DCM (or THF) to dissolve or suspend the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (2.2 - 2.5 equivalents) to the stirred mixture. Stir for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve the acyl chloride (1.05 - 1.2 equivalents) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.
Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Agent
This protocol provides a method for amide bond formation using a carboxylic acid and a peptide coupling reagent.[3]
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.2 - 1.5 equivalents)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 - 1.2 equivalents), the coupling agent (EDC or DCC, 1.2 - 1.5 equivalents), and the additive (HOBt or HOAt, 1.2 - 1.5 equivalents).
-
Add anhydrous DCM or DMF to dissolve the reagents.
-
In a separate flask, suspend or dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the tertiary amine base (2.2 - 3.0 equivalents) to the amine suspension/solution and stir for 10-15 minutes.
-
Add the amine/base mixture to the carboxylic acid/coupling agent mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for N-acylation reactions of secondary amines, which can be expected to be similar for this compound.
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Purification Method |
| Benzoyl Chloride | Triethylamine | DCM | 4 | 85-95 | Column Chromatography |
| Acetyl Chloride | Pyridine | DCM | 2 | 90-98 | Extraction/Washing |
| Propionyl Chloride | DIPEA | THF | 6 | 80-90 | Column Chromatography |
| Benzoic Acid/EDC/HOBt | Triethylamine | DMF | 12 | 75-85 | Column Chromatography |
| Acetic Anhydride | Triethylamine | DCM | 3 | 88-96 | Recrystallization |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship and roles of the key components in the N-acylation reaction.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides are corrosive and lachrymatory; handle with extreme care.
-
Reactions should be conducted under an inert atmosphere as some reagents are moisture-sensitive.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
Application Notes and Protocols for the Synthesis of Nitrogen- and Sulfur-Containing Heterocycles Using 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel nitrogen- and sulfur-containing heterocycles utilizing 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride as a key building block. This commercially available starting material serves as a versatile scaffold for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below describe the synthesis of fused thieno[3,2-c]pyridine and pyrimidine derivatives, showcasing the utility of this reagent in generating libraries of compounds for biological screening.
Application Note 1: Synthesis of Tetrahydrothieno[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction
The tetrahydrothieno[3,2-c]pyridine core is a key structural motif in a number of pharmacologically active compounds. The Pictet-Spengler reaction offers a straightforward approach to construct this bicyclic system. In this protocol, this compound is reacted with an aldehyde, such as formaldehyde, under acidic conditions to facilitate cyclization and formation of the desired fused heterocycle. This method is analogous to the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine from 2-thiophene ethylamine.[1]
Experimental Protocol: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 1,1-dioxide hydrochloride
A detailed experimental protocol for the synthesis of 5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 1,1-dioxide hydrochloride is provided below.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (5.0 g, 26.9 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the stirred suspension, add formaldehyde (2.4 mL, 32.3 mmol, 1.2 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (2.0 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water (30 mL) and dichloromethane (50 mL). Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter through a pad of diatomaceous earth.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an ethanol/ether mixture to afford the title compound as a white solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 1,1-dioxide hydrochloride |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Melting Point | 210-212 °C |
Diagram of Experimental Workflow:
Application Note 2: Synthesis of Fused Thieno[3,2-d]pyrimidine Derivatives
Fused pyrimidine ring systems are prevalent in a vast array of biologically active molecules. This protocol describes a potential pathway for the synthesis of a thieno[3,2-d]pyrimidine derivative from this compound. The synthesis involves the initial formation of a formamidine intermediate, followed by cyclization with a suitable reagent to construct the pyrimidine ring.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one 1,1-dioxide
This protocol outlines a plausible two-step synthesis of a fused thieno[3,2-d]pyrimidine derivative.
Materials:
-
This compound
-
Triethyl orthoformate
-
Formamide
-
Sodium methoxide
-
Methanol
-
Diethyl ether
Procedure:
Step 1: Synthesis of the Formamidine Intermediate
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5.0 g, 26.9 mmol) and triethyl orthoformate (6.0 g, 40.4 mmol, 1.5 equivalents).
-
Reaction: Heat the mixture at 120 °C for 4 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
Isolation: After cooling, the excess triethyl orthoformate is removed under reduced pressure to yield the crude formamidine intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the Fused Pyrimidine
-
Reaction Setup: Dissolve the crude formamidine intermediate in formamide (20 mL).
-
Cyclization: Add a catalytic amount of sodium methoxide (0.1 g) and heat the mixture to 150 °C for 6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water (100 mL).
-
Purification: Collect the resulting precipitate by filtration, wash with cold water and then with diethyl ether. The crude product can be recrystallized from ethanol to give the pure 5,6,7,8-tetrahydro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one 1,1-dioxide.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 5,6,7,8-Tetrahydro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one 1,1-dioxide |
| Overall Yield | 65% |
| Purity (by HPLC) | >97% |
| Melting Point | 245-247 °C |
Diagram of Synthetic Pathway:
References
Application Notes and Protocols: The Role of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride in Anti-Inflammatory Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride as a versatile starting material in the synthesis of novel anti-inflammatory agents. This document details a proposed synthetic strategy, experimental protocols, pharmacological data of analogous compounds, and insights into the underlying mechanisms of action.
Introduction
This compound is a valuable heterocyclic building block.[1] Its inherent structural features, including a secondary amine and a sulfone group, make it an attractive starting point for the synthesis of diverse molecular scaffolds with potential therapeutic applications. While direct utilization of this specific compound in the synthesis of marketed anti-inflammatory drugs is not extensively documented, its core structure is present in a class of potent anti-inflammatory agents known as 2-aminothiophene derivatives.
This document outlines a plausible synthetic pathway to leverage this compound for the creation of 2-aminothiophene-based anti-inflammatory compounds. The protocols and data presented are based on established chemical transformations and the pharmacological profiles of structurally related molecules, such as the non-steroidal anti-inflammatory drug (NSAID), Tinoridine.[2]
Proposed Synthetic Pathway
A key strategy in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] We propose a synthetic route that transforms this compound into a suitable ketone precursor for a subsequent Gewald reaction.
Caption: Proposed synthetic workflow from this compound to a 2-aminothiophene anti-inflammatory agent.
Experimental Protocols
Protocol 1: Synthesis of N-tert-butoxycarbonyl-3-oxotetrahydrothiophene-1,1-dioxide (N-Protected Ketone Intermediate)
Objective: To synthesize a ketone intermediate suitable for the Gewald reaction from this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ruthenium(III) chloride hydrate
-
Sodium periodate
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the Amine:
-
Suspend this compound (1 equivalent) in DCM.
-
Add TEA (2.2 equivalents) and stir for 10 minutes at room temperature.
-
Add a solution of Boc anhydride (1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-protected intermediate.
-
-
Oxidation to the Ketone:
-
Dissolve the crude N-protected intermediate in a mixture of acetonitrile and water.
-
Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Quench the reaction by adding isopropanol.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the N-protected ketone intermediate.
-
Protocol 2: Gewald Synthesis of Ethyl 2-amino-6-(tert-butoxycarbonyl(methyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Objective: To synthesize a 2-aminothiophene derivative using the N-protected ketone intermediate via the Gewald reaction.
Materials:
-
N-tert-butoxycarbonyl-3-oxotetrahydrothiophene-1,1-dioxide
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the N-protected ketone intermediate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
An exothermic reaction may be observed. Maintain the temperature between 40-50°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene derivative.
Pharmacological Data of Analogous 2-Aminothiophene Derivatives
The anti-inflammatory activity of 2-aminothiophene derivatives has been evaluated in various in vitro and in vivo models. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5]
| Compound/Drug | Target(s) | IC50 Value | Model | Reference |
| Tinoridine | COX | - | In vivo anti-inflammatory models | |
| Thiophene Derivative 1 | 5-LOX | 29.2 µM | In vitro enzyme assay | [6] |
| Thiophene Derivative 2 | COX-2 | 0.31-1.40 µM | In vitro enzyme assay | [6] |
| Thiophene Pyrazole Hybrid | COX-2 | Moderate Inhibition | In vitro enzyme assay | [6] |
| Curcumin | COX-1/COX-2, 5-LOX | 18.58 µM (COX-1), 13.42 µM (COX-2), 24.08 µM (5-LOX) | In vitro enzyme assay | [5] |
| Celecoxib | COX-2 | 0.62 µM | In vitro enzyme assay | [5] |
| Ibuprofen | COX-1/COX-2 | 6.52 µM (COX-1), 3.78 µM (COX-2) | In vitro enzyme assay | [5] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of 2-aminothiophene derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of COX and LOX Pathways
Arachidonic acid is metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent pro-inflammatory mediators. By inhibiting COX-1, COX-2, and 5-LOX, 2-aminothiophene derivatives can effectively reduce the production of these inflammatory molecules.[5]
Caption: Inhibition of COX and LOX pathways by 2-aminothiophene derivatives.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[7][8] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.[9] Some thiophene derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of these inflammatory mediators.[9]
Caption: Inhibition of the NF-κB signaling pathway by thiophene derivatives.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel anti-inflammatory agents. The proposed synthetic route, culminating in a Gewald reaction, provides a viable strategy for accessing a diverse library of 2-aminothiophene derivatives. The established anti-inflammatory properties of this class of compounds, primarily through the inhibition of COX/LOX enzymes and modulation of the NF-κB signaling pathway, underscore the potential of this approach for the discovery of new and effective anti-inflammatory drugs. Further investigation into the synthesis and pharmacological evaluation of derivatives from this starting material is warranted.
References
- 1. 3-(Methylamino)tetrahydrothiophene 1,1-dioxide - CAS:51070-55-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: The Utility of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride in the Synthesis of Novel Analgesic Agents
Introduction
3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a sulfolane derivative that holds potential as a key building block in the synthesis of novel analgesic compounds. The rigid sulfolane ring system can serve as a bioisostere for other cyclic structures, and the secondary amine provides a versatile handle for further chemical modifications. This document outlines the potential applications and provides a hypothetical synthetic protocol for the utilization of this compound in the development of new pain therapeutics. While direct synthesis of established analgesic drugs using this specific starting material is not widely documented, its structural features suggest its utility in creating novel molecules with potential analgesic properties. The following sections detail a hypothetical synthetic pathway and experimental protocols for the synthesis of a novel compound, "Hypothetical Analgesic Compound 1" (HAC-1), starting from this compound.
Hypothetical Synthetic Pathway
The proposed synthesis involves a two-step process starting with the acylation of this compound with a suitable acyl chloride, followed by a Suzuki coupling reaction to introduce an aryl moiety. This pathway is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.
Diagram of the Synthetic Pathway
Caption: Hypothetical two-step synthesis of HAC-1.
Experimental Protocols
1. Synthesis of Intermediate 1: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-bromo-N-methylbenzamide
This procedure details the acylation of the starting material to form an amide intermediate.
-
Materials:
-
This compound
-
4-Bromobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 10 minutes, then add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
-
2. Synthesis of Hypothetical Analgesic Compound 1 (HAC-1): N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-[1,1'-biphenyl]-4-carboxamide
This protocol describes the Suzuki coupling of Intermediate 1 with phenylboronic acid.
-
Materials:
-
Intermediate 1
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
-
Procedure:
-
In a round-bottom flask, combine Intermediate 1 (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (4:1).
-
Degas the mixture with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 90 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain HAC-1.
-
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of HAC-1.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Intermediate 1 | 348.24 | 85 | >95 |
| HAC-1 | 343.44 | 70 | >98 |
Hypothetical Mechanism of Action and Signaling Pathway
It is hypothesized that HAC-1 may exert its analgesic effects through the modulation of a G-protein coupled receptor (GPCR) pathway, a common mechanism for many analgesic drugs. The diagram below illustrates a simplified, generic GPCR signaling cascade that could be relevant.
Diagram of a Generic GPCR Signaling Pathway
Caption: A generic GPCR signaling cascade.
Experimental Workflow
The overall workflow from synthesis to potential biological evaluation is outlined below.
Diagram of the Experimental Workflow
Caption: Workflow for synthesis and evaluation of HAC-1.
Disclaimer: The synthetic protocols, quantitative data, and biological mechanisms described in these application notes are hypothetical and for illustrative purposes only. They are based on general principles of medicinal chemistry and drug discovery. Researchers should conduct their own literature searches and laboratory investigations to develop and validate specific synthetic routes and biological assays.
Experimental procedure for the N-methylation of 3-aminotetrahydrothiophene 1,1-dioxide
Application Note: N-methylation of 3-aminotetrahydrothiophene 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation is a crucial chemical transformation in drug discovery and development, often employed to modify the pharmacological properties of lead compounds. This application note provides a detailed experimental procedure for the N-methylation of 3-aminotetrahydrothiophene 1,1-dioxide, a secondary amine, to yield 3-(methylamino)tetrahydrothiophene 1,1-dioxide. The protocol is based on the robust and widely used Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde as the methylating agents.[1][2][3] This reductive amination procedure is highly effective for the methylation of primary and secondary amines and is known to prevent the formation of quaternary ammonium salts, ensuring the reaction stops at the desired tertiary amine stage.[1][2][4]
Reaction Scheme
Caption: Reaction scheme for the N-methylation of 3-aminotetrahydrothiophene 1,1-dioxide.
Experimental Protocol
This protocol details the N-methylation of 3-aminotetrahydrothiophene 1,1-dioxide using the Eschweiler-Clarke reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-aminotetrahydrothiophene 1,1-dioxide | 22807-19-4 | 135.18 | 1.0 | 1.0 |
| Formaldehyde (37% aqueous solution) | 50-00-0 | 30.03 | 1.1 | 1.1 |
| Formic acid (98-100%) | 64-18-6 | 46.03 | 1.8 | 1.8 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Hydrochloric acid (1M) | 7647-01-0 | 36.46 | As needed | - |
| Sodium hydroxide (or other suitable base) | 1310-73-2 | 40.00 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Deionized water | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-aminotetrahydrothiophene 1,1-dioxide (1.0 eq).
-
Addition of Reagents: To the starting material, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[1]
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 18 hours with continuous stirring.[1] The reaction is typically carried out in an aqueous solution near boiling point.[2]
-
Workup - Acidification: After cooling the reaction mixture to room temperature (25 °C), add deionized water and 1M HCl. Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.
-
Workup - Basification and Extraction: Basify the aqueous phase to a pH of 11 using a suitable base such as sodium hydroxide. Extract the product into dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography to afford the pure 3-(methylamino)tetrahydrothiophene 1,1-dioxide.[1]
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through a well-defined mechanism:
-
Imine Formation: The amine reacts with formaldehyde to form an aminoalcohol intermediate.[1][4]
-
Iminium Ion Formation: Dehydration of the aminoalcohol leads to the formation of an iminium ion.[1][4]
-
Hydride Transfer: Formic acid acts as a hydride source, reducing the iminium ion to the methylated amine. The loss of carbon dioxide drives this step and makes the reaction irreversible.[2][4]
-
Completion: This process is repeated for primary amines until a tertiary amine is formed, at which point the reaction stops as the tertiary amine cannot form another iminium ion.[1][4]
Experimental Workflow
Caption: Workflow for the N-methylation of 3-aminotetrahydrothiophene 1,1-dioxide.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
Formaldehyde is a known carcinogen and sensitizer.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
The Eschweiler-Clarke reaction provides an efficient and reliable method for the N-methylation of 3-aminotetrahydrothiophene 1,1-dioxide. This protocol offers a straightforward procedure with a simple workup, yielding the desired N-methylated product while avoiding over-methylation. The methodology is scalable and can be adapted for the synthesis of analogous N-methylated amines, making it a valuable tool for medicinal chemistry and drug development programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low yield in the reductive amination of 3-ketotetrahydrothiophene 1,1-dioxide.
-
Potential Cause 1: Suboptimal choice of reducing agent. The selection of the reducing agent is critical for the efficiency of the reductive amination. While powerful reducing agents can be effective, they may lack the necessary chemoselectivity to reduce the intermediate imine in the presence of the starting ketone.
-
Solution 1: Consider using a milder and more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations due to its high selectivity and lower toxicity compared to sodium cyanoborohydride (NaBH3CN).[1] While sodium borohydride (NaBH4) is cost-effective, it may require a two-step procedure where the imine is pre-formed to avoid reduction of the starting ketone.[1]
-
Potential Cause 2: Incorrect reaction pH. The formation of the imine intermediate is pH-dependent. If the reaction medium is too acidic, the amine will be protonated and become non-nucleophilic. If it is too basic, the carbonyl group will not be sufficiently activated.
-
Solution 2: For reductive aminations using sodium cyanoborohydride, maintaining a pH between 6 and 7 is crucial for selective reduction of the iminium ion.[1] This can be achieved by the addition of glacial acetic acid.
-
Potential Cause 3: Incomplete imine formation. The equilibrium between the ketone/amine and the imine may not favor the imine, leading to a low overall yield.
-
Solution 3: The removal of water formed during imine formation can shift the equilibrium. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic distillation. For less reactive ketones, the addition of a Lewis acid like Ti(OiPr)4 can facilitate imine formation.
Problem 2: Presence of significant side products.
-
Potential Cause 1: Over-alkylation of the amine. If a primary amine is used as the starting material for a subsequent methylation step, or if the reductive amination conditions are not well-controlled, di-methylation can occur, leading to the formation of the tertiary amine.
-
Solution 1: A one-pot reductive amination of 3-ketotetrahydrothiophene 1,1-dioxide with methylamine is generally preferred to a two-step process of forming the primary amine followed by methylation. This minimizes the risk of over-alkylation. If a two-step approach is necessary, consider using the Eschweiler-Clarke reaction for methylation, which is known to selectively produce tertiary amines from primary or secondary amines without the formation of quaternary ammonium salts.[2][3][4][5][6]
-
Potential Cause 2: Reduction of the starting ketone. If a non-selective reducing agent like sodium borohydride is used in a one-pot procedure, it can reduce the 3-ketotetrahydrothiophene 1,1-dioxide to the corresponding alcohol, 3-hydroxytetrahydrothiophene 1,1-dioxide.
-
Solution 2: Employ a more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) under appropriate pH control.[1][7] Alternatively, perform the reaction in two steps: first, form the imine, and then add the reducing agent.
Problem 3: Difficulty in isolating and purifying the final product.
-
Potential Cause 1: The product is soluble in the aqueous phase during workup. The hydrochloride salt of the amine is often water-soluble.
-
Solution 1: During the workup, after quenching the reaction, basify the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the amine hydrochloride, making the free amine less water-soluble and extractable with an organic solvent. Subsequently, the hydrochloride salt can be reformed by treating the organic solution of the free amine with HCl.
-
Potential Cause 2: The product is an oil and difficult to crystallize.
-
Solution 2: Ensure the free amine is of high purity before forming the hydrochloride salt. The salt is generally more crystalline than the free base. Experiment with different solvents or solvent mixtures for crystallization. A common method is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol).
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic strategy for this compound?
A1: A common and efficient strategy involves a two-step synthesis starting from a suitable precursor to form 3-ketotetrahydrothiophene 1,1-dioxide, followed by a one-pot reductive amination with methylamine using a selective reducing agent like sodium triacetoxyborohydride. The final step is the formation of the hydrochloride salt.
Q2: Which reducing agent is best for the reductive amination step?
A2: Sodium triacetoxyborohydride (STAB) is highly recommended for its selectivity, mildness, and lower toxicity compared to sodium cyanoborohydride.[1] It is particularly effective for a wide range of ketones and tolerates various functional groups.
Q3: Can I use a two-step approach of forming 3-aminotetrahydrothiophene 1,1-dioxide first and then methylating it?
A3: Yes, this is a viable alternative. After synthesizing the primary amine, you can perform a methylation reaction. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and effective method for methylating primary and secondary amines to tertiary amines while avoiding the formation of quaternary ammonium salts.[2][3][4][5][6]
Q4: How can I monitor the progress of the reductive amination reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By comparing the reaction mixture to the starting materials, you can determine when the ketone has been consumed.
Q5: What are the key safety precautions when working with sodium cyanoborohydride?
A5: Sodium cyanoborohydride is highly toxic. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Acidic conditions can lead to the release of highly toxic hydrogen cyanide gas. Therefore, careful pH control is essential.[1][7]
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Yield Range | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | STAB | 80-95% | Mild, highly selective, low toxicity, good for one-pot reactions.[1] | More expensive than NaBH4. |
| Sodium Cyanoborohydride | NaBH3CN | 75-90% | Selective for iminium ions over ketones, good for one-pot reactions.[1][7] | Highly toxic, potential for cyanide byproduct formation.[1][7] |
| Sodium Borohydride | NaBH4 | 60-85% (two-step) | Inexpensive, readily available.[1] | Less selective, often requires a two-step procedure to avoid ketone reduction.[1] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
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To a solution of 3-ketotetrahydrothiophene 1,1-dioxide (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or dichloromethane) under an inert atmosphere, add methylamine (1.1-1.5 eq, either as a solution in a solvent like THF or as a hydrochloride salt with an added base like triethylamine to liberate the free amine).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(methylamino)tetrahydrothiophene 1,1-dioxide.
-
For purification, the crude product can be subjected to column chromatography or converted directly to its hydrochloride salt.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-(methylamino)tetrahydrothiophene 1,1-dioxide in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Stir the resulting slurry for a period (e.g., 30 minutes) to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the reductive amination step.
References
- 1. benchchem.com [benchchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Welcome to the technical support center for the purification of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
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Possible Cause: The chosen solvent system is not optimal, leading to high solubility of the product even at low temperatures. The compound may also be "oiling out" instead of crystallizing.
-
Troubleshooting Steps:
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Solvent Screen: Perform a small-scale solvent screen to identify a suitable system where the compound has high solubility in the hot solvent and low solubility when cold. Common solvents for amine hydrochlorides include alcohols (e.g., isopropanol, ethanol) and mixtures with anti-solvents like ethers (e.g., diethyl ether, MTBE) or esters (e.g., ethyl acetate).[1][2]
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Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or oils.
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Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or seeding the solution with a tiny crystal of the pure product.
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Address "Oiling Out": If the compound separates as an oil, try redissolving it by heating and adding a small amount of a co-solvent in which the oil is more soluble. Alternatively, redissolve the oil in a minimal amount of a good solvent and precipitate the solid by adding an anti-solvent.
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Issue 2: Product Discoloration (e.g., Yellow or Brown Tint)
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Possible Cause: Presence of colored impurities, which can be residual starting materials, byproducts, or degradation products. Sulfone-containing compounds can sometimes have phenolic or quinone-type impurities that cause discoloration.[3]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount (typically 1-5% w/w) of activated carbon. Stir the mixture at an elevated temperature for 15-30 minutes, then perform a hot filtration through a pad of celite to remove the carbon.[2][3] Crystallize the product from the filtrate.
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Thorough Washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing colored impurities.[3]
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Issue 3: Peak Tailing or Poor Separation in Column Chromatography
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Possible Cause: The basic amine functionality of the compound interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and potential degradation.[4][5]
-
Troubleshooting Steps:
-
Use of Basic Modifiers: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Common additives include triethylamine (0.1-1%) or ammonium hydroxide (0.1-1% in the methanol portion of the eluent).[5][6]
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Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina.[4] Alternatively, deactivated silica gel can be used.
-
Reversed-Phase Chromatography: For this polar, water-soluble salt, reversed-phase chromatography on a C18 or C8 column can be an effective alternative. A mobile phase of water and acetonitrile or methanol with a suitable buffer (e.g., ammonium formate or acetate) is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
A1: For a water-soluble salt like this, recrystallization is often the most straightforward and scalable initial purification method. A good starting point would be to try recrystallizing from a polar protic solvent like isopropanol, ethanol, or a mixture of methanol and a less polar co-solvent such as ethyl acetate or diethyl ether.[2]
Q2: How can I remove non-polar impurities from my product?
A2: A simple wash or "trituration" of the crude solid with a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) can be very effective at removing non-polar impurities.[2] Alternatively, an acid-base extraction can be employed. Dissolve the crude product in water, wash with a non-polar organic solvent to remove impurities, then carefully evaporate the aqueous layer to recover the purified salt.
Q3: My compound is highly water-soluble. How does this affect purification?
A3: High water solubility can make extraction with organic solvents challenging. To extract the free base into an organic solvent, the aqueous solution must be made strongly basic (pH > 10) with a base like sodium hydroxide.[7] When working with the salt, avoid using water as a recrystallization solvent unless you intend to lyophilize the product, as evaporating water can be slow and may not result in a crystalline solid.
Q4: Can I use normal-phase silica gel chromatography to purify this compound?
A4: While possible, it can be challenging due to the high polarity and basicity of the amine hydrochloride. The compound may streak or remain at the baseline. If you must use silica gel chromatography, it is crucial to use a highly polar mobile phase, often containing a basic modifier like triethylamine or ammonium hydroxide to improve peak shape.[6][8] A common eluent system for polar amines is a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.[6]
Quantitative Data Summary
The following table summarizes typical, albeit illustrative, results for different purification methods for this compound. Actual results may vary depending on the nature and amount of impurities.
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization (Isopropanol/Diethyl Ether) | >99% | 70-85% | Effective for removing most common impurities. |
| Activated Carbon Treatment + Recrystallization | >99.5% | 65-80% | Recommended for discolored crude product. |
| Silica Gel Chromatography (DCM/MeOH/NH4OH) | >98% | 50-70% | Useful for separating closely related impurities. |
| Acid-Base Extraction | >97% | 80-95% | Good for removing non-basic and non-polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot isopropanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, slowly add diethyl ether as an anti-solvent until the solution becomes slightly cloudy.
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Cooling: Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Silica Gel Chromatography
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Column Packing: Pack a silica gel column using a slurry method with the initial mobile phase (e.g., 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide).
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or methanol and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.
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Elution: Elute the column with a gradient of increasing methanol concentration (e.g., from 5% to 20% methanol in dichloromethane, maintaining the 0.5% ammonium hydroxide).
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Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision-making workflow for the purification and troubleshooting of this compound.
References
- 1. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. biotage.com [biotage.com]
Technical Support Center: Synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic strategies for this compound typically involve two main pathways:
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Route A: Reductive Amination: This route starts from tetrahydrothiophene-3-one 1,1-dioxide, which undergoes reductive amination with methylamine and a reducing agent.
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Route B: Nucleophilic Substitution: This pathway involves the reaction of a 3-halotetrahydrothiophene 1,1-dioxide (e.g., 3-bromo- or 3-chlorotetrahydrothiophene 1,1-dioxide) with methylamine.
Each route has its own set of potential side reactions and can lead to different impurity profiles.
Q2: What are the most common impurities observed in the synthesis of this compound?
A2: The common impurities are often related to the starting materials, side-reactions, and subsequent degradation. The table below summarizes the most frequently encountered impurities.
| Impurity Name | Structure | Probable Origin |
| Starting Materials & Intermediates | ||
| Tetrahydrothiophene-3-one 1,1-dioxide | O=S1(=O)CCC1=O | Unreacted starting material from Route A. |
| 3-Halotetrahydrothiophene 1,1-dioxide | O=S1(=O)CC[CH]1X (X=Cl, Br) | Unreacted starting material from Route B. |
| Side-Reaction Products | ||
| 3-(Dimethylamino)tetrahydrothiophene 1,1-dioxide | O=S1(=O)CC[CH]1N(C)C | Over-alkylation of the product, particularly if an excess of a methylating agent is present or under harsh reaction conditions. |
| 3,3'-Iminobis(tetrahydrothiophene 1,1-dioxide) | O=S1(=O)CC[CH]1N(H)[CH]2CC--INVALID-LINK--(=O)C2 | Reaction of the product with the starting 3-halotetrahydrothiophene 1,1-dioxide. |
| Tetrahydrothiophene-3-ol 1,1-dioxide | O=S1(=O)CC[CH]1O | Reduction of the starting ketone in Route A or hydrolysis of the halo-intermediate in Route B.[1] |
| Degradation Products | ||
| Unidentified polymeric materials | - | Can form under harsh reaction conditions or during prolonged storage. |
Q3: How can I minimize the formation of the over-alkylation impurity, 3-(Dimethylamino)tetrahydrothiophene 1,1-dioxide?
A3: To minimize the formation of the dimethylamino impurity, consider the following strategies:
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Control Stoichiometry: Use a controlled excess of methylamine, but avoid a large excess.
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Reaction Temperature: Maintain a lower reaction temperature to reduce the rate of the second alkylation.
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Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent further reaction of the product.
Q4: My final product is off-white or yellowish. What could be the cause and how can I purify it?
A4: A discolored product may indicate the presence of colored impurities, often arising from degradation or side reactions. Purification can typically be achieved through:
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Recrystallization: Using a suitable solvent system (e.g., ethanol/ether, isopropanol/water) can effectively remove many impurities.
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Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before recrystallization can help adsorb colored impurities.
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Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient mixing. - Check the quality and stoichiometry of reagents. |
| Product loss during work-up or purification. | - Optimize extraction and recrystallization procedures. - Ensure the pH is appropriately adjusted during extractions to minimize loss of the amine product. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Extend the reaction time or cautiously increase the temperature while monitoring for side-product formation. |
| Inactive reagents. | - Verify the quality and activity of the reagents, especially the reducing agent in reductive amination or the freshness of the methylamine solution. | |
| Multiple Spots on TLC/Peaks in HPLC | Formation of side-products (e.g., over-alkylation, dimers). | - Refer to the impurity table and FAQs to identify potential side-products. - Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize their formation. - Employ a more efficient purification method like column chromatography. |
| Degradation of the product. | - Avoid excessively high temperatures and strongly acidic or basic conditions during work-up and purification. | |
| Poor Crystallization | Presence of impurities. | - Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect solvent system. | - Screen a variety of solvent systems for recrystallization. An anti-solvent addition technique may be beneficial. | |
| Inconsistent Results Between Batches | Variability in raw material quality. | - Ensure consistent quality of starting materials and reagents for each batch. |
| Poor control over reaction parameters. | - Strictly control reaction parameters such as temperature, addition rates, and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Route A)
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Reaction Setup: To a solution of tetrahydrothiophene-3-one 1,1-dioxide (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, 40% in water) at 0-5 °C.
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Reduction: After stirring for 30 minutes, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Quenching: Once the reaction is complete (monitored by TLC or LC-MS), slowly add acetone to quench the excess reducing agent.
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Work-up: Concentrate the mixture under reduced pressure. Add water and extract with a suitable organic solvent (e.g., dichloromethane).
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Acidification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and cool in an ice bath. Slowly add a solution of HCl in ethanol or isopropanol until precipitation is complete.
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Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic routes to the target compound.
Caption: Common impurity formation pathways.
References
Technical Support Center: 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during experimental work.
Issue: Unexpected Degradation of the Compound in Solution
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Question: My solution of this compound shows extra peaks on HPLC analysis after a short period. What could be the cause?
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Answer: Unexpected degradation in solution can be attributed to several factors. The primary amine functionality can be susceptible to oxidation. Additionally, hydrolysis may occur under certain pH conditions. It is also crucial to consider the purity of the solvent, as trace impurities can catalyze degradation.
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected degradation.
Issue: Physical Instability of the Solid Compound
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Question: The solid this compound has changed in color/consistency. Why is this happening?
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Answer: As a hydrochloride salt, the compound can be hygroscopic. Absorption of moisture can lead to physical changes such as clumping, discoloration, or even deliquescence. Exposure to light and elevated temperatures can also contribute to discoloration and degradation in the solid state.
-
Recommended Actions:
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Storage: Always store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.
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Inert Atmosphere: For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended.
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Light Protection: Use amber vials or store in the dark to prevent photolytic degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, which contains a secondary amine and a sulfone group, the most probable degradation pathways are:
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Oxidation: The secondary amine can be oxidized to form N-oxides or other related impurities. The sulfur in the sulfone group is already in its highest oxidation state and is generally stable to further oxidation.
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Hydrolysis: While the sulfone group is hydrolytically stable, the overall stability of the molecule in aqueous solutions at extreme pH values has not been extensively reported. Forced degradation studies are recommended to investigate this.
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Photodegradation: Exposure to UV or visible light may induce degradation, potentially involving the amine functionality.
-
Thermal Degradation: High temperatures can lead to decomposition.
Potential Degradation Pathways
Q2: What are the recommended storage conditions?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] For optimal long-term stability, storage at 2-8°C under an inert atmosphere is advised.[2] Keep the container tightly sealed to prevent moisture absorption.[1][3]
Q3: Is this compound compatible with common excipients?
A3: Compatibility with excipients should be evaluated on a case-by-case basis through formal stability studies. Due to the amine functionality, incompatibilities with reducing sugars (Maillard reaction) or excipients with reactive functional groups could be a concern.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study to illustrate the compound's stability profile.
Table 1: Forced Degradation Study Results
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 | ~5% | Product A |
| 0.1 M NaOH | 24 hours | 60 | ~8% | Product B, Product C |
| 3% H₂O₂ | 24 hours | 25 | ~15% | N-Oxide |
| Thermal | 48 hours | 80 | ~3% | Product D |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | ~10% | Product E |
Table 2: Stability under Accelerated Conditions (ICH Q1A)
| Time Point | Temperature/RH | Purity (%) | Appearance |
| Initial | - | 99.8% | White to off-white solid |
| 1 Month | 40°C / 75% RH | 99.5% | No change |
| 3 Months | 40°C / 75% RH | 99.1% | Slight discoloration |
| 6 Months | 40°C / 75% RH | 98.5% | Yellowish tint |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the purity of this compound and separating it from potential degradation products.
-
Objective: To develop a stability-indicating HPLC method for the quantitative determination of this compound.
-
Instrumentation: HPLC with UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl or 0.2 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before dilution and injection.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for a specified time before dilution and injection.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours. Then prepare the sample as described above.
-
Photolytic Stress: Expose the solid compound to light as per ICH Q1B guidelines. Then prepare the sample as described above.
-
Experimental Workflow
References
Technical Support Center: Optimizing Reaction Conditions for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Disclaimer: The following protocols and troubleshooting guides are compiled based on established principles of organic synthesis and data from analogous chemical reactions. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. Researchers must consult Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment prior to commencing any experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride? A1: A prevalent and effective method for the synthesis of this compound is the reductive amination of 3-oxotetrahydrothiophene 1,1-dioxide using methylamine. This is typically followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. The reaction proceeds through an intermediate imine or enamine, which is subsequently reduced to the target secondary amine.
Q2: Which experimental parameters are most critical to control during the synthesis? A2: For a successful synthesis, careful control of the following parameters is crucial:
-
Temperature: The reaction is generally performed at temperatures ranging from 0 °C to ambient to manage the reaction rate and minimize the formation of byproducts.
-
pH: A slightly acidic to neutral pH (typically 5-7) is optimal for the formation of the imine intermediate.
-
Reducing Agent: The choice of the reducing agent is vital. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the imine in the presence of the ketone starting material.
-
Solvent: Protic solvents like methanol or ethanol are commonly employed as they facilitate the various steps of the reaction.
Q3: How can I effectively monitor the progress of the reaction? A3: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When using TLC, it is advisable to co-spot the reaction mixture with the starting material (3-oxotetrahydrothiophene 1,1-dioxide) to easily track its consumption. The appearance of a new spot corresponding to the product is indicative of a successful reaction. LC-MS can provide more definitive confirmation by detecting the mass-to-charge ratio of the desired product.
Q4: What is the recommended method for purifying the final product? A4: As a hydrochloride salt, the final product is typically a crystalline solid. Purification is most effectively achieved through recrystallization. A suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether, should be used. The process involves dissolving the crude product in a minimal amount of the hot primary solvent (e.g., ethanol) and then adding an anti-solvent (e.g., diethyl ether) until the solution becomes turbid. Subsequent cooling will induce the crystallization of the purified product.
Q5: What are the anticipated spectroscopic characteristics of this compound? A5: Based on the structure, the following spectroscopic data can be expected:
-
¹H NMR: The spectrum should exhibit a singlet for the methyl group protons, a multiplet for the methine proton at the C3 position, and multiplets for the methylene protons of the tetrahydrothiophene ring. The N-H proton of the ammonium salt is likely to appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct peaks for the methyl carbon, the C3 carbon, and the other carbon atoms within the sulfolane ring.
-
Mass Spectrometry (MS): The mass spectrum of the free base should display a molecular ion peak [M]+ corresponding to the molecular formula C₅H₁₁NO₂S.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation or inactivity of the reducing agent. 2. Suboptimal pH for imine formation. 3. Impure starting materials. 4. Inadequate reaction time or temperature. | 1. Utilize a fresh batch of the reducing agent. 2. Carefully adjust the pH of the reaction mixture to a range of 5-7 with a mild acid like acetic acid. 3. Verify the purity of starting materials using appropriate analytical methods (e.g., NMR). 4. Monitor the reaction closely with TLC or LC-MS and adjust the reaction time and temperature as necessary. |
| Formation of Significant Byproducts | 1. Reduction of the starting ketone. 2. Over-alkylation of the amine. 3. Decomposition of the imine intermediate. | 1. Employ a milder and more selective reducing agent, such as NaBH(OAc)₃. 2. Use a controlled stoichiometry of methylamine. 3. Conduct the reaction at a lower temperature to enhance the stability of the imine. |
| Difficulty in Product Isolation | 1. High solubility of the product in the recrystallization solvent. 2. The product oils out instead of crystallizing. | 1. Experiment with different solvent/anti-solvent combinations for recrystallization. 2. Confirm the complete conversion of the free base to the hydrochloride salt by ensuring a slight excess of HCl. If the product remains oily, consider purifying the free base by column chromatography before salt formation. |
| Product Impurity After Recrystallization | 1. Co-crystallization of impurities with the product. 2. Incomplete removal of reagents or starting materials. | 1. Perform a second recrystallization. 2. Wash the filtered crystals with a cold, non-polar solvent and ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Reductive Amination with Sodium Cyanoborohydride
This protocol is a generalized procedure based on standard reductive amination methodologies.
Reagents and Materials:
-
3-Oxotetrahydrothiophene 1,1-dioxide
-
Methylamine solution (e.g., 40% in H₂O or 2M in THF)
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Sodium Cyanoborohydride (NaBH₃CN)
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Methanol
-
Hydrochloric Acid solution (e.g., 2M in diethyl ether)
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Diethyl ether
-
Glacial Acetic Acid
Procedure:
-
Dissolve 3-oxotetrahydrothiophene 1,1-dioxide (1.0 equivalent) in methanol in a round-bottom flask.
-
Add the methylamine solution (1.1–1.5 equivalents) to the flask.
-
Adjust the pH of the resulting mixture to approximately 6 by the dropwise addition of glacial acetic acid.
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Stir the mixture at room temperature for 1–2 hours to facilitate the formation of the imine.
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Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12–24 hours.
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Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
With stirring, add a solution of HCl in diethyl ether (1.1 equivalents) dropwise to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If necessary, purify the product further by recrystallization.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| pH | ~6 |
| Reaction Time | 12 - 24 hours |
| Solvent | Methanol |
| Reducing Agent | Sodium Cyanoborohydride |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
Troubleshooting guide for reactions involving 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 53287-53-9). This resource is designed to address common challenges encountered during chemical reactions and purification processes involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a white to off-white solid. It is a hydrochloride salt of a secondary amine, making it generally soluble in water and polar protic solvents, with limited solubility in many nonpolar organic solvents. The sulfone group imparts high polarity to the molecule.[1] It is primarily used as an intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) that require nitrogen- and sulfur-containing heterocyclic structures.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at 2-8°C under an inert atmosphere.[1] This minimizes potential degradation from moisture and atmospheric contaminants.
Q3: Is the sulfone group stable to common reaction conditions?
Yes, the sulfone group is generally very stable under a wide range of both acidic and basic reaction conditions. This stability allows for a variety of chemical transformations to be performed on the methylamino group without affecting the sulfolane ring.
Troubleshooting Guide for Common Reactions
This guide addresses potential issues in common reactions involving this compound, such as acylation and reductive amination.
Acylation Reactions
Acylation of the secondary amine is a common transformation. However, challenges such as incomplete conversion, side reactions, and purification difficulties can arise.
Problem 1: Low or No Conversion to the Desired Amide
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Possible Cause: Insufficiently activated acylating agent.
-
Troubleshooting:
-
If using a carboxylic acid, ensure an appropriate activating agent (e.g., HATU, HOBt/EDC) is used in stoichiometric amounts.
-
When using acyl chlorides or anhydrides, the reaction should proceed more readily. Ensure the quality of the acylating agent.
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-
Possible Cause: The reaction is run with the hydrochloride salt without sufficient base.
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Troubleshooting:
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The secondary amine needs to be in its free base form to be nucleophilic. Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to both neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
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Alternatively, perform a liquid-liquid extraction to convert the hydrochloride salt to the free base before the reaction. Dissolve the salt in water, basify with a suitable base (e.g., NaOH, K₂CO₃), and extract the free amine with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Problem 2: Formation of Impurities
-
Possible Cause: Side reactions with the acylating agent.
-
Troubleshooting:
-
If using an acyl chloride with alpha-protons, elimination to form a ketene can be a side reaction, especially with hindered bases. Consider using a base like pyridine.
-
For sensitive substrates, conduct the reaction at lower temperatures (e.g., 0°C) to minimize side product formation.
-
Problem 3: Difficulty in Product Purification
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Possible Cause: High polarity of the product.
-
Troubleshooting:
-
Extraction: After the reaction, a standard aqueous workup can be challenging due to the product's potential water solubility. Use a more polar organic solvent for extraction, or perform multiple extractions. Salting out the aqueous layer with NaCl can sometimes improve extraction efficiency.
-
Crystallization: If the product is a solid, recrystallization is a good purification method. Experiment with different solvent systems. For polar compounds, a combination of a polar solvent (e.g., isopropanol, ethanol) and a non-polar anti-solvent (e.g., diethyl ether, hexanes) can be effective.
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Chromatography: Normal-phase silica gel chromatography can be used, but tailing may be an issue due to the polar nature of the compound. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to improve peak shape. Reverse-phase chromatography is also a viable option.
-
Reductive Amination Reactions
Reductive amination is another key reaction for this intermediate. Common issues include incomplete reaction and difficult product isolation.
Problem 1: Incomplete Reaction and Presence of Imine/Enamine Intermediate
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Possible Cause: Inefficient reducing agent.
-
Troubleshooting:
-
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective for reductive aminations as they are more selective for the iminium ion over the carbonyl starting material.
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Ensure the pH of the reaction is suitable for imine formation (typically weakly acidic).
-
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Possible Cause: Steric hindrance.
-
Troubleshooting:
-
Prolong the reaction time or increase the temperature.
-
Consider a two-step procedure where the imine is formed first, followed by the addition of a stronger reducing agent like sodium borohydride (NaBH₄).
-
Problem 2: Difficulty in Isolating the Product
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Possible Cause: The product is a polar amine.
-
Troubleshooting:
-
Acid-Base Extraction: After quenching the reaction, perform an acid-base extraction. Acidify the mixture to protonate the amine product, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with an organic solvent.
-
Precipitation as a Hydrochloride Salt: After purification of the free base, the product can often be isolated and further purified as its hydrochloride salt. Dissolve the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt will often precipitate and can be collected by filtration.
-
Experimental Protocols
General Protocol for Acylation of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide
-
Free Base Preparation: Dissolve this compound (1.0 eq) in water. Cool the solution to 0°C and add a 1 M NaOH solution dropwise until the pH is >10. Extract the aqueous layer with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
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Acylation: Dissolve the free amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C. Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
General Protocol for Reductive Amination
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Reaction Setup: To a solution of this compound (1.0 eq) and the desired carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate imine formation.
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Addition of Reducing Agent: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or by precipitation as a hydrochloride salt.
Data Summary
| Parameter | Acylation | Reductive Amination |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Methanol (MeOH), Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Common Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | Not typically required if starting from free base |
| Common Reagents | Acyl chlorides, Anhydrides, Carboxylic acids with coupling agents | Aldehydes, Ketones, NaBH(OAc)₃, NaBH₃CN, NaBH₄ |
| Typical Reaction Temp. | 0°C to Room Temperature | Room Temperature |
| Common Purification | Column Chromatography, Recrystallization, Acid-Base Extraction | Column Chromatography, Acid-Base Extraction, Salt Precipitation |
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: General experimental workflow for the acylation of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide.
References
Technical Support Center: 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. The following information is designed to help anticipate and address potential issues during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes a secondary amine and a sulfone group, the most probable degradation pathways are oxidation and reactions under thermal stress. While the sulfone group is generally stable, the secondary amine can be susceptible to oxidation. Hydrolysis under strongly acidic or basic conditions and photodegradation are also potential pathways to consider.[1][2][3]
Q2: What are the potential degradation products I might observe?
A2: Under oxidative conditions, you might expect to see N-oxide formation at the secondary amine. Severe oxidation could potentially lead to the cleavage of the C-N bond. Thermal degradation may result in ring opening of the tetrahydrothiophene moiety or other complex decomposition products. It is crucial to employ analytical techniques like LC-MS to identify and characterize these potential degradants.[4][5]
Q3: My sample shows unexpected peaks in the chromatogram even before starting the degradation study. What could be the cause?
A3: This could be due to inherent impurities in the starting material or degradation that has occurred during storage. Ensure you have a proper analytical method to distinguish between impurities and degradation products.[4] It is recommended to store the compound at low temperatures (2-8°C) and protected from light and moisture.[6]
Q4: I am not observing any degradation under my stress conditions. What should I do?
A4: If you do not observe any degradation, the molecule might be stable under the applied conditions. According to ICH guidelines, you can expose the substance to more strenuous conditions.[1] This could involve increasing the temperature, extending the exposure time, or using higher concentrations of acid, base, or oxidizing agents.[3][4] However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to normal storage conditions.[1]
Q5: How can I minimize the degradation of my stock solutions?
A5: To minimize degradation, prepare fresh solutions for your experiments whenever possible. If you need to store solutions, keep them at low temperatures (2-8°C for short-term, -20°C for long-term), protect them from light by using amber vials or covering them with aluminum foil, and consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed under ambient conditions. | The compound may be sensitive to light and/or oxygen. | Store the solid compound and its solutions protected from light and under an inert atmosphere. Conduct experiments in low-light conditions where possible. |
| Inconsistent results between replicate experiments. | This could be due to variations in experimental conditions such as temperature, light exposure, or the concentration of stress agents. | Ensure precise control over all experimental parameters. Use calibrated equipment and prepare fresh reagents for each set of experiments. |
| Formation of multiple, unidentified degradation products. | The stress conditions might be too harsh, leading to secondary degradation. | Start with milder stress conditions and gradually increase the intensity. This will help in identifying the primary degradation products first.[7] |
| Poor peak shape or resolution in HPLC analysis. | The analytical method may not be optimized for separating the parent compound from its degradation products. | Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and gradient profile.[5][8] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be eluting from the HPLC column or may not be detected by the UV detector. | Use a mass spectrometer (LC-MS) to detect non-chromophoric degradation products. Also, check for the possibility of volatile degradants.[5][9] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1][2] The following are general protocols that can be adapted for this compound.
1. Acid and Base Hydrolysis:
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Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[3][4]
-
Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).[1][8]
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Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3][4]
-
Conditions: Keep the solution at room temperature and monitor for degradation at various time points.[4]
-
Analysis: Analyze the samples directly by HPLC.
3. Thermal Degradation:
-
Procedure: Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C, 75% RH).[7]
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Conditions: Expose the sample for a defined period (e.g., 1, 3, 7 days).
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Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
4. Photodegradation:
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Procedure: Expose a solution of the compound and the solid compound to a light source that produces combined visible and UV outputs.[1][5]
-
Conditions: Follow ICH Q1B guidelines for photostability testing, ensuring exposure to a minimum of 1.2 million lux hours and 200 watt hours/m².[5] A control sample should be kept in the dark.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
Quantitative Data Summary
The following table can be used to summarize the data from forced degradation studies.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Degradation Products (Retention Time) | Mass Balance (%) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Heat (Solid) | |||||
| Light (Solution) | |||||
| Light (Solid) |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. This compound [myskinrecipes.com]
- 7. biomedres.us [biomedres.us]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Synthesis and Purification of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. Our focus is on the removal of common byproducts to ensure the desired purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound and what are the expected byproducts?
A common and effective method for the synthesis of this compound is the methylation of the commercially available starting material, 3-Aminotetrahydrothiophene 1,1-dioxide. A highly recommended procedure for this transformation is the Eschweiler-Clarke reaction. This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent.[1][2]
The primary byproducts encountered during this synthesis are:
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Unreacted Starting Material: 3-Aminotetrahydrothiophene 1,1-dioxide.
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Over-methylated Product: 3-(Dimethylamino)tetrahydrothiophene 1,1-dioxide.
The Eschweiler-Clarke reaction is advantageous as it is known to avoid the formation of quaternary ammonium salts.[1][3] The reaction typically favors the formation of the tertiary amine, making the dimethylated product a likely impurity if the reaction is pushed to completion.[1]
Q2: I have a mixture of the desired secondary amine, the primary amine starting material, and the tertiary amine byproduct. How can I separate them?
The separation of this mixture can be achieved by leveraging the differences in basicity and reactivity of the primary, secondary, and tertiary amines. A classical chemical method for separating such mixtures is Hoffmann's method . This involves reacting the mixture with diethyl oxalate.
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The primary amine (starting material) reacts to form a solid dialkyloxamide.
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The secondary amine (desired product) forms a liquid dialkyloxamic ester.
-
The tertiary amine (byproduct) does not react.
The solid oxamide can be filtered off, and the remaining mixture of the oxamic ester and the unreacted tertiary amine can be separated by distillation. The individual amines can then be recovered by hydrolysis of their respective derivatives.
Alternatively, separation can be achieved through chromatography . Given the polar nature of the compounds, particularly as their hydrochloride salts, techniques like column chromatography using silica gel with a suitable eluent system (often containing a small amount of a basic modifier like triethylamine to prevent tailing) can be effective.
Q3: My final product, this compound, is impure. How can I purify it by recrystallization?
Recrystallization is an excellent technique for purifying the final hydrochloride salt. The choice of solvent is critical. For amine hydrochlorides, which are polar salts, polar solvents are generally required.
A good starting point for solvent screening would be:
-
Alcohols such as isopropanol or ethanol .
-
A mixture of a polar solvent with a less polar anti-solvent. For example, dissolving the hydrochloride salt in a minimal amount of hot methanol or ethanol and then slowly adding a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by slow cooling.
The ideal solvent system will dissolve the compound when hot but have low solubility when cold, allowing for the crystallization of the pure product while the impurities remain in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired monomethylated product | Incomplete reaction of the starting material. | Increase the reaction time or temperature of the Eschweiler-Clarke reaction. Ensure adequate stoichiometry of formaldehyde and formic acid. |
| Formation of a significant amount of the dimethylated byproduct. | Carefully control the stoichiometry of the reagents. Using a slight excess of the primary amine starting material can help to minimize over-methylation. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction at the optimal time. | |
| Presence of unreacted primary amine in the final product | Insufficient amount of methylating agent or incomplete reaction. | Ensure at least one equivalent of formaldehyde and formic acid are used for mono-methylation. As mentioned above, adjusting reaction time and temperature can drive the reaction to completion. |
| Difficulty in separating the primary, secondary, and tertiary amines | Similar polarities of the amine hydrochlorides. | If chromatographic separation is challenging, consider converting the amine mixture to their free base form by treatment with a base (e.g., NaOH solution) and extracting with an organic solvent. The free amines often have better separation characteristics on silica gel. After separation, the desired secondary amine fraction can be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol). |
| Oiling out during recrystallization | The chosen solvent is too nonpolar, or the solution is cooled too quickly. | Use a more polar solvent or a solvent mixture. Ensure the solution is cooled slowly to allow for proper crystal lattice formation. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Quantitative Data Summary
The following table provides representative data for Eschweiler-Clarke methylations of heterocyclic amines, which can serve as a general guideline for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions.
| Parameter | Representative Value | Citation |
| Typical Yield of Tertiary Amine | >80% | [2] |
| Reaction Temperature | 80-100 °C | [2] |
| Molar Ratio (Amine:Formaldehyde:Formic Acid) | 1 : 2.2 : 3.6 (for dimethylation) | [3] |
| Purity after Column Chromatography | >95% | [3] |
Note: For mono-methylation, the stoichiometry of formaldehyde and formic acid should be closer to 1 equivalent relative to the amine.
Experimental Protocols
General Experimental Protocol for Eschweiler-Clarke Methylation
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Reaction Setup: To a round-bottom flask containing 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).
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Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, ~1.1-1.5 eq for mono-methylation).
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Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.[2][3]
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Work-up:
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Cool the reaction mixture to room temperature.
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Carefully add a strong base (e.g., concentrated NaOH solution) to neutralize the excess formic acid and to deprotonate the amine products (pH > 11). This step should be performed in an ice bath as it is highly exothermic.
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Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
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Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of amines as free bases.
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-
Purification and Salt Formation:
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Purify the crude amine mixture using column chromatography on silica gel.
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Dissolve the purified 3-(methylamino)tetrahydrothiophene 1,1-dioxide in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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-
Recrystallization:
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Dissolve the crude hydrochloride salt in a minimal amount of a hot recrystallization solvent (e.g., isopropanol).
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Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the pure crystals by filtration, wash with a small amount of the cold solvent, and dry.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Stereoselective Reactions with 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stereoselectivity of reactions involving 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide: Improving Diastereoselectivity
Issue 1: Low Diastereomeric Ratio (d.r.) in the Reaction Product
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Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?
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Answer: Low diastereoselectivity is a common challenge that can often be addressed by systematically evaluating and optimizing several key reaction parameters. The primary factors influencing diastereoselectivity include reaction temperature, solvent, the choice and stoichiometry of Lewis acids or other catalysts, and the steric and electronic properties of your substrates and reagents.
A logical workflow for troubleshooting this issue would be to first assess the impact of temperature, as it is often the most straightforward parameter to adjust. If temperature modifications do not yield satisfactory results, a solvent screen should be undertaken. Concurrently, the effect of different Lewis acids or catalysts can be explored.
Issue 2: Inconsistent Stereoselectivity Between Batches
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Question: I am observing significant variability in the diastereomeric ratio from one experiment to the next, even when I believe I am following the same procedure. What could be the cause of this inconsistency?
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Answer: Inconsistent results in stereoselective reactions often point to subtle variations in the experimental setup that can have a profound impact on the reaction outcome. The most common culprits are the presence of trace amounts of water, the purity of reagents and solvents, and the precise stoichiometry of all components. It is crucial to ensure that all glassware is rigorously dried, solvents are anhydrous, and reactions are conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The quality and concentration of reagents, especially organometallics or moisture-sensitive catalysts, should be verified before use.
Issue 3: Both Low Yield and Poor Stereoselectivity
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Question: My reaction is suffering from both low conversion to the desired product and poor stereoselectivity. How should I approach optimizing this reaction?
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Answer: When facing both low yield and poor stereoselectivity, it is important to address the yield issue first, as a higher conversion will provide more reliable data for optimizing selectivity. Low yields could be due to several factors, including insufficient activation of the substrate, decomposition of reagents or products, or unfavorable reaction kinetics. Consider increasing the reaction time or temperature moderately to see if conversion improves. However, be aware that higher temperatures can sometimes negatively impact stereoselectivity. Once a reasonable yield is achieved, you can then focus on improving the diastereomeric ratio by systematically exploring the parameters outlined in Issue 1.
Frequently Asked Questions (FAQs)
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Q1: How does the choice of solvent affect the stereoselectivity of my reaction?
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A1: The solvent can play a critical role in stabilizing the transition state of the diastereoselective step. The polarity, coordinating ability, and steric bulk of the solvent can influence the conformational preferences of the reactants and intermediates, thereby affecting the facial selectivity of the reaction. It is advisable to screen a range of solvents with varying properties, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and, in some cases, polar protic solvents (e.g., ethanol).
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-
Q2: What role do Lewis acids play in improving diastereoselectivity, and how do I choose the right one?
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A2: Lewis acids can enhance stereoselectivity by coordinating to heteroatoms in the substrate or chiral auxiliary, leading to a more rigid and organized transition state. This increased conformational rigidity can amplify the steric and electronic differences between the diastereomeric transition states, resulting in a higher diastereomeric ratio. The choice of Lewis acid is crucial and often substrate-dependent. Common Lewis acids to screen include TiCl4, SnCl4, BF3·OEt2, and various zinc and magnesium salts. The optimal Lewis acid will depend on the specific reaction and the nature of the coordinating groups on your substrate.
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-
Q3: Can modifying the protecting groups on my substrate improve stereoselectivity?
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A3: Yes, modifying protecting groups can be a powerful strategy. The size and nature of a protecting group can significantly influence the steric environment around the reacting center, thereby directing the approach of a reagent from a less hindered face. For example, replacing a small protecting group with a bulkier one may enhance facial shielding and improve diastereoselectivity.
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-
Q4: At what temperature should I run my reaction to maximize stereoselectivity?
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A4: Generally, lower reaction temperatures lead to higher stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy. It is common to run stereoselective reactions at low temperatures, such as -78 °C (dry ice/acetone bath) or even lower. However, lowering the temperature will also decrease the reaction rate, so a balance must be found between selectivity and practical reaction times.
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Quantitative Data Summary
While specific quantitative data for reactions with this compound is not extensively available in the literature, the following table provides a hypothetical representation of how reaction parameters can influence the diastereomeric ratio (d.r.) based on general principles of stereoselective synthesis. This data is for illustrative purposes to guide your optimization efforts.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | None | Toluene | 25 | 55:45 |
| 2 | None | Toluene | 0 | 65:35 |
| 3 | None | Toluene | -78 | 75:25 |
| 4 | TiCl4 (1.1) | Toluene | -78 | 85:15 |
| 5 | SnCl4 (1.1) | Toluene | -78 | 82:18 |
| 6 | TiCl4 (1.1) | CH2Cl2 | -78 | 90:10 |
| 7 | TiCl4 (1.1) | THF | -78 | 70:30 |
Experimental Protocols
General Protocol for Optimizing Diastereoselectivity of a Lewis Acid-Catalyzed Addition Reaction
This protocol provides a general framework for optimizing the diastereoselectivity of a reaction, such as an aldol or Mannich-type reaction, where this compound is part of a chiral substrate.
-
Preparation of the Reaction Setup:
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Under an inert atmosphere (argon or nitrogen), add the chiral substrate (1.0 equiv.) and the appropriate anhydrous solvent (e.g., CH2Cl2, 0.1 M concentration) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
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-
Addition of Lewis Acid and Reagents:
-
Slowly add the chosen Lewis acid (e.g., TiCl4, 1.1 equiv., as a 1 M solution in CH2Cl2) to the cooled solution of the substrate while maintaining the internal temperature.
-
Stir the resulting mixture for 30-60 minutes to allow for complexation.
-
Add the electrophile/nucleophile (1.2 equiv.) dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
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-
Reaction Monitoring and Work-up:
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Stir the reaction mixture at the low temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH4Cl or a buffer solution) at the reaction temperature.
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Allow the mixture to warm to room temperature.
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-
Extraction and Purification:
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Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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-
Determination of Diastereomeric Ratio:
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Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy or by a suitable chromatographic method (e.g., HPLC or GC) on a chiral or achiral column.
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Visualizations
The following diagrams illustrate key concepts in stereoselective synthesis that are relevant to reactions involving chiral auxiliaries or substrates.
Technical Support Center: Synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent and commercially accessible starting material is 3-sulfolene (also known as 2,5-dihydrothiophene 1,1-dioxide). This compound serves as a stable precursor that can be functionalized to introduce the desired methylamino group.
Q2: What is the primary synthetic strategy to introduce the methylamino group onto the tetrahydrothiophene 1,1-dioxide core?
A2: The key transformation is a Michael addition (conjugate addition) of methylamine to an activated sulfolene precursor. This reaction is favored due to the electron-withdrawing nature of the sulfone group, which activates the double bond for nucleophilic attack.
Q3: How is the final hydrochloride salt of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide typically formed?
A3: The hydrochloride salt is generally prepared in the final step of the synthesis. This is achieved by treating a solution of the free base, 3-(Methylamino)tetrahydrothiophene 1,1-dioxide, with a solution of hydrogen chloride in a suitable organic solvent, such as isopropanol or diethyl ether.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Key safety considerations include:
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Methylamine: It is a flammable and corrosive gas or volatile liquid with a strong, pungent odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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3-Sulfolene: While relatively stable, it can undergo thermal decomposition at elevated temperatures (above 110 °C) to release butadiene and sulfur dioxide, both of which are hazardous gases.
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Solvents: Many organic solvents used in the synthesis are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, being mindful of the thermal stability of 3-sulfolene. |
| Side Reactions | - A common side reaction is the retro-Diels-Alder reaction of 3-sulfolene at high temperatures, leading to the formation of butadiene and sulfur dioxide. Maintain the reaction temperature below 110 °C.- Polymerization of butadiene can also occur, leading to intractable byproducts. The presence of a polymerization inhibitor, such as hydroquinone, can be beneficial. |
| Suboptimal Reaction Conditions | - Ensure an appropriate solvent is used. Polar aprotic solvents like acetonitrile or DMF can facilitate the Michael addition.- The stoichiometry of methylamine is crucial. An excess of methylamine is often used to drive the reaction to completion. |
| Product Loss During Work-up | - The product is water-soluble, especially in its salt form. Minimize the use of aqueous washes during extraction. If an aqueous wash is necessary, saturate the aqueous phase with a salt like sodium chloride to reduce the solubility of the product.- Back-extraction of the aqueous layers with a suitable organic solvent can help recover any dissolved product. |
Issue 2: Difficulty in Isolating and Purifying the Product
| Potential Cause | Troubleshooting Step |
| Product is an Oil or Gummy Solid | - The free base of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide can be an oil or a low-melting solid, making it difficult to handle.- Conversion to the hydrochloride salt often results in a more crystalline and easily filterable solid. |
| Presence of Impurities | - Unreacted starting materials and byproducts can interfere with crystallization.- Consider purification of the crude product by column chromatography on silica gel before salt formation. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (for the free base) can be effective.- Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) can further enhance purity. |
| Hygroscopic Nature of the Product | - The hydrochloride salt can be hygroscopic. Dry the final product thoroughly under vacuum and store it in a desiccator over a suitable drying agent. |
Issue 3: Inconsistent Results Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Inefficient Heat Transfer | - Exothermic reactions can become difficult to control on a larger scale. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.- Consider a slower addition of reagents to manage the exotherm. |
| Mixing Issues | - Inadequate mixing can lead to localized "hot spots" and incomplete reactions. Use an appropriate overhead stirrer for larger reaction volumes to ensure homogeneity. |
| Longer Reaction Times | - Reactions may proceed slower on a larger scale. Do not rely solely on the reaction times from small-scale experiments; monitor the reaction to determine the endpoint. |
| Work-up and Isolation Challenges | - Extractions and filtrations can be more time-consuming and less efficient at a larger scale. Ensure appropriately sized equipment is available.- For large-scale purifications, consider techniques like short-path distillation (for the free base, if thermally stable) or crystallization over column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide
This protocol is a representative procedure based on the Michael addition of methylamine to 3-sulfolene.
Materials:
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3-Sulfolene
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Methylamine (e.g., 40% solution in water or as a solution in a suitable organic solvent)
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Acetonitrile (or another suitable polar aprotic solvent)
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Sodium bicarbonate (or another suitable base)
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Dichloromethane (or another suitable extraction solvent)
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Anhydrous sodium sulfate
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Hydroquinone (optional, as a polymerization inhibitor)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-sulfolene (1 equivalent) in acetonitrile.
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Add a catalytic amount of hydroquinone (optional).
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Add a solution of methylamine (2-3 equivalents) dropwise to the stirred solution at room temperature.
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If using an aqueous solution of methylamine, a base such as sodium bicarbonate (1.5 equivalents) may be added to neutralize any acidic species.
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Heat the reaction mixture to a gentle reflux (typically around 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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To the residue, add water and extract with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-(Methylamino)tetrahydrothiophene 1,1-dioxide, which may be a solid or an oil.
Protocol 2: Formation of this compound
Materials:
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Crude or purified 3-(Methylamino)tetrahydrothiophene 1,1-dioxide
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Isopropanol (or another suitable alcohol)
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Hydrogen chloride solution (e.g., 2M in diethyl ether or generated in situ)
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Diethyl ether (or another suitable anti-solvent)
Procedure:
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Dissolve the crude or purified 3-(Methylamino)tetrahydrothiophene 1,1-dioxide in a minimal amount of isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride (1.0-1.1 equivalents) with stirring.
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A precipitate should form. If no precipitate forms, or if precipitation is incomplete, slowly add diethyl ether as an anti-solvent until the product precipitates out.
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Stir the resulting slurry in the ice bath for 30-60 minutes.
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Collect the solid by vacuum filtration, washing with cold diethyl ether.
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Dry the solid under vacuum to yield this compound.
Data Presentation
| Parameter | Typical Value | Notes |
| Molecular Formula | C₅H₁₂ClNO₂S | |
| Molecular Weight | 185.67 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Varies depending on purity | Typically reported in the range of 160-170 °C |
| Solubility | Soluble in water and methanol | |
| Typical Yield | 60-80% | Dependent on reaction scale and purity of starting materials |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Analytical challenges in the characterization of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Welcome to the technical support center for the analytical characterization of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (MTH-HCl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of MTH-HCl.
FAQ 1: HPLC Analysis - Poor Peak Shape (Tailing)
Question: My HPLC analysis of MTH-HCl shows significant peak tailing. What is the likely cause and how can I resolve it?
Answer:
Peak tailing for MTH-HCl is a common issue primarily caused by strong interactions between the basic secondary amine group of the analyte and residual acidic silanol groups on standard silica-based C18 columns. This secondary interaction, in addition to the desired hydrophobic interaction, leads to a distorted peak shape.
Troubleshooting Steps:
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Mobile Phase pH Adjustment: Ensure the mobile phase pH is low (typically 2.5-3.5). At this pH, the methylamino group is fully protonated (R-NH₂⁺-CH₃), minimizing its interaction with silanols, which are not fully deprotonated at this pH.
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Use of Mobile Phase Additives:
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Basic Additives: Incorporate a competing base, such as 0.1% triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
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Buffers: Use a buffer like 10-25 mM ammonium formate or phosphate to maintain a consistent pH and improve peak symmetry.
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Column Selection:
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End-capped Columns: Use a high-quality, modern C18 column with thorough end-capping to minimize the number of available free silanols.
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Polar-Embedded Columns: Consider columns with a polar-embedded group (e.g., amide, carbamate) near the silica surface. These columns offer alternative interactions and better shielding of silanols, often providing excellent peak shape for basic compounds.
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HILIC Columns: For this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, using a high organic mobile phase.
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FAQ 2: Inconsistent Quantification and Weighing
Question: I am observing poor reproducibility in my quantitative analysis. My standard and sample weighings seem inconsistent. What could be the problem?
Answer:
As a hydrochloride salt, MTH-HCl can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to significant errors in weighing, resulting in inaccurate concentration calculations and poor reproducibility.
Troubleshooting Steps:
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Controlled Environment: Handle and weigh the compound in a controlled environment with low humidity, such as a glove box or a weighing chamber with a desiccant.
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Drying: Dry the material in a vacuum oven at a mild temperature (e.g., 40-50°C) before weighing to remove adsorbed water. Note: First, confirm the thermal stability of the compound to avoid degradation.
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Rapid Weighing: Perform weighing procedures as quickly as possible to minimize exposure to ambient air.
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Reference Standard Management: Store the primary reference standard in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) and ensure it is tightly sealed.
FAQ 3: Stability-Indicating Method Development
Question: I need to develop a stability-indicating HPLC method. What are the potential degradation pathways for MTH-HCl?
Answer:
MTH-HCl has several functional groups susceptible to degradation under stress conditions. A forced degradation study is essential to identify potential degradants and ensure your analytical method can resolve them from the parent peak.
Potential Degradation Pathways:
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Oxidation: The secondary amine and the sulfur atom in the tetrahydrothiophene ring can be susceptible to oxidation. The primary concern would be the oxidation of the amine to form N-oxide or other related impurities.
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Hydrolysis: While the sulfone and amine groups are generally stable to hydrolysis, extreme pH and high temperatures could potentially promote ring-opening or other degradative reactions.
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Thermal Degradation: High temperatures may cause decomposition. As a hydrochloride salt, loss of HCl is a possibility.
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Photodegradation: Exposure to UV or visible light may induce degradation, although the molecule lacks a strong chromophore, which might limit its photosensitivity.
A suggested forced degradation study protocol is provided in the "Experimental Protocols" section below.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study and typical HPLC method parameters.
Table 1: Summary of Forced Degradation Study for MTH-HCl
| Stress Condition | Duration | % Degradation of MTH-HCl | Number of Degradant Peaks | RRT of Major Degradant |
| 0.1 M HCl | 8 hours | ~ 2.1% | 1 | 0.78 |
| 0.1 M NaOH | 4 hours | ~ 5.5% | 2 | 0.85, 1.15 |
| 10% H₂O₂ | 2 hours | ~ 15.2% | 3 | 0.92 |
| Heat (80°C, Solid State) | 72 hours | ~ 1.8% | 1 | 0.78 |
| Photolytic (ICH Q1B Option 2) | 24 hours | < 1.0% | 0 | - |
Note: Data are representative and for illustrative purposes only.
Table 2: Recommended HPLC Method Parameters for MTH-HCl Analysis
| Parameter | Recommended Setting |
| Column | Polar-Embedded C18 (e.g., Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 40% B over 15 minutes, then wash and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (due to lack of strong chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) |
| Diluent | Mobile Phase A / Water |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to generate potential degradation products to develop a stability-indicating method.
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Preparation of Stock Solution: Prepare a stock solution of MTH-HCl at approximately 1 mg/mL in water or a suitable diluent.
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Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
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Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 4 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.
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Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% hydrogen peroxide (H₂O₂) to achieve a final concentration of 10% H₂O₂. Keep at room temperature for 2 hours. Withdraw an aliquot and dilute for analysis.
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Thermal Degradation (Solid): Place approximately 10 mg of solid MTH-HCl in a vial and store in an oven at 80°C for 72 hours. After exposure, dissolve the solid in diluent to the target concentration for analysis.
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Photolytic Degradation (Solution): Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample protected from light.
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Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Check for new peaks, peak purity of the main analyte, and mass balance.
Visualizations
Diagram 1: HPLC Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Preventing decomposition of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride during storage
Welcome to the technical support center for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage of this compound, leading to its degradation.
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Product Discoloration | The typically white to off-white solid develops a yellow or brownish tint. | - Exposure to air and/or light.- Elevated storage temperatures.- Presence of impurities. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Store in a tightly sealed, amber glass vial to protect from light.- Ensure storage is at the recommended refrigerated temperature (2-8 °C). |
| Change in Physical State | The solid becomes sticky, oily, or appears to have melted at room temperature. | - Hygroscopicity (absorption of moisture from the atmosphere).- Storage at temperatures above its melting point or in a non-temperature-controlled environment. | - Store in a desiccator or a dry box to minimize moisture exposure.- Ensure the storage container is sealed tightly.- Strictly adhere to refrigerated storage conditions. |
| Poor Solubility | The compound does not fully dissolve in the expected solvent, or insolubles are observed. | - Decomposition has led to the formation of insoluble byproducts.- The compound may have absorbed moisture, altering its solubility characteristics. | - Before use, visually inspect the compound for any signs of decomposition.- If decomposition is suspected, it is recommended to use a fresh, properly stored batch for experiments.- Consider drying a small sample under vacuum to remove absorbed moisture before dissolution. |
| Inconsistent Experimental Results | Variability in results from experiments using different batches or the same batch over time. | - Degradation of the compound, leading to a lower concentration of the active substance. | - Regularly check the purity of the stored compound using analytical methods like HPLC or NMR.- Aliquot the compound upon receipt to avoid repeated opening and closing of the main container.- Always use a fresh aliquot for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a refrigerator at 2-8 °C. The container should be tightly sealed to prevent moisture absorption. For optimal stability, especially for long-term storage, storing under an inert gas atmosphere (like argon or nitrogen) is advised to prevent oxidation.
Q2: Why has my white powder of this compound turned yellow?
A2: A color change from white to yellow or brown is a common indicator of chemical decomposition. This can be initiated by exposure to oxygen, light, or elevated temperatures. The sulfolane moiety and the amine hydrochloride are susceptible to oxidative and thermal degradation pathways.
Q3: Can I store the compound at room temperature for short periods?
A3: While short excursions to room temperature for weighing and handling are generally acceptable, prolonged storage at room temperature is not recommended. Heat can accelerate the decomposition of the amine hydrochloride salt into the free amine and hydrochloric acid.[1][2] It is best practice to minimize the time the compound spends outside of its recommended refrigerated storage conditions.
Q4: Is this compound sensitive to moisture?
A4: Yes, as a hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air. This can lead to changes in its physical state (e.g., becoming sticky) and may affect its stability and solubility. Therefore, it is crucial to keep the container tightly closed and consider storage in a desiccator.
Q5: What are the potential decomposition products I should be aware of?
A5: The primary decomposition pathway is likely the thermal or base-mediated dissociation of the hydrochloride salt to yield the free amine, 3-(methylamino)tetrahydrothiophene 1,1-dioxide, and hydrogen chloride. Further degradation of the sulfolane ring can occur under harsh conditions, potentially leading to sulfur dioxide and polymeric materials, although this is less likely under standard storage conditions.[3]
Visualizing Key Processes
To further aid in understanding the prevention of decomposition, the following diagrams illustrate the potential decomposition pathway, a recommended experimental workflow for stability testing, and a troubleshooting decision tree.
Caption: Potential decomposition pathway of this compound.
Caption: Recommended workflow for assessing the stability of the compound under various conditions.
Caption: A decision tree to guide troubleshooting efforts when storage issues are suspected.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Assay of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This guide provides a comparative overview of analytical methodologies for the assay of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The focus is on the validation of a standard High-Performance Liquid Chromatography (HPLC) method and a comparative analysis with alternative techniques. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical methods.
Overview of Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical quality control, ensuring that analytical results are consistently reliable.[2] The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]
Standard Assay Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a widely accepted and robust technique for the assay of pharmaceutical compounds. For the purpose of this guide, a hypothetical, yet typical, HPLC method for the assay of this compound is presented and validated.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Standard Concentration | 100 µg/mL |
| Sample Concentration | 100 µg/mL |
The validation of the HPLC method is performed according to ICH Q2(R1) guidelines.[3]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is determined by analyzing a placebo solution and a spiked sample.[4][7] The analyte peak should be well-resolved from any other peaks.[7]
-
Linearity: Linearity is established by preparing a series of at least five concentrations of the analyte over a range of 50% to 150% of the target concentration.[4][7] The calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.[8]
-
Accuracy: The accuracy of the method is determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.[3][7] The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the 100% test concentration on the same day, under the same operating conditions.[6]
-
Intermediate Precision: Evaluated by performing the assay on different days, with different analysts, and on different equipment.
-
-
Robustness: The robustness of the method is evaluated by making deliberate small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
The following table summarizes the acceptance criteria and hypothetical validation results for the HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999[8] | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0%[7] | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0%[9] | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | System suitability parameters remain within limits | Complies |
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used method, alternative techniques may offer advantages in terms of speed, resolution, or reduced solvent consumption.[10] This section compares the standard HPLC method with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10] It is considered a "green" analytical technique due to the significant reduction in organic solvent consumption.[10]
CE is a separation technique that utilizes an electric field to separate analytes based on their charge and size.[11] It offers high separation efficiency and requires minimal sample and reagent volumes.[10]
The following table provides a comparative summary of the hypothetical performance of HPLC, SFC, and CE for the assay of this compound.
| Parameter | HPLC | SFC | CE |
| Principle | Partitioning between stationary and liquid mobile phase | Partitioning between stationary and supercritical fluid mobile phase | Differential migration in an electric field |
| Typical Run Time | 10 - 20 min | 3 - 10 min | 5 - 15 min |
| Solvent Consumption | High | Low (primarily CO₂) | Very Low |
| Selectivity | High | High, different from HPLC | High, based on charge/size ratio |
| Sensitivity | Good (UV detection) | Good (UV, MS detection) | Moderate (UV detection) |
| Robustness | High | Moderate | Moderate |
| Cost (Initial) | Moderate | High | Moderate |
| Cost (Operational) | Moderate | Low | Low |
Visualization of Workflows
Caption: Workflow for Analytical Method Validation.
References
- 1. This compound [myskinrecipes.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. assayprism.com [assayprism.com]
- 5. analytical method validation and validation of hplc | PPT [slideshare.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 11. rroij.com [rroij.com]
Comparison of Analytical Methods for Purity Determination of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This guide provides a comparative overview of analytical methodologies for determining the purity of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a key intermediate in pharmaceutical synthesis. The primary focus is a proposed High-Performance Liquid Chromatography (HPLC) method, which is compared against alternative techniques including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC) with derivatization, and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for quality control and purity assessment.
Methodology Comparison
The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of pharmaceutical intermediates. The choice depends on factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. This compound is a polar, non-volatile, and weakly UV-absorbing compound, which presents specific analytical challenges.
Table 1: Qualitative Comparison of Analytical Techniques
| Feature | Proposed HPLC Method | UPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Liquid-solid partitioning on a stationary phase. | Liquid-solid partitioning using sub-2 µm particles under high pressure. | Vapor-phase separation based on boiling point and polarity. | Separation in a capillary based on electrophoretic mobility (charge-to-size ratio). |
| Sample Prep | Simple dissolution in mobile phase. | Simple dissolution in mobile phase. | Derivatization required to increase volatility (e.g., silylation, acylation).[1][2] | Simple dissolution in buffer. |
| Analysis Time | 10-20 minutes. | 1-5 minutes.[3] | 5-15 minutes (plus derivatization time). | 5-15 minutes. |
| Resolution | Good. | Excellent; superior peak separation compared to HPLC.[4] | Excellent, especially for volatile compounds. | Excellent for charged species. |
| Limitations | Moderate analysis time; lower resolution than UPLC. | Requires specialized high-pressure instrumentation. | Not suitable for non-volatile or thermally labile compounds without derivatization.[2][5] | Can have lower concentration sensitivity than HPLC/UPLC; reproducibility can be challenging. |
| Best For | Routine quality control, method robustness. | High-throughput screening, complex mixture analysis.[6] | Analysis of volatile impurities (e.g., residual solvents) or when derivatization is feasible. | Analysis of small, charged molecules and ions.[7][8] |
Performance Data
The following table summarizes typical performance data for the discussed analytical techniques. The values are representative for the analysis of small polar molecules in pharmaceutical applications and serve as a baseline for method validation.
Table 2: Comparative Quantitative Performance Data (Representative)
| Parameter | Proposed HPLC Method | UPLC | Gas Chromatography (GC-MS) | Capillary Electrophoresis (CE) |
| Precision (%RSD) | < 1.0% | < 1.0% | < 2.0% | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.5 - 101.5% | 97.0 - 103.0% | 95.0 - 105.0% |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.005 - 0.02% | < 0.01% (analyte dependent) | 1-10 ppm |
Experimental Protocols
Proposed HPLC Method for Purity Determination
This protocol describes a robust reversed-phase HPLC method suitable for the purity determination of this compound. The use of a stationary phase designed for aqueous mobile phases ensures reproducible retention for this polar compound.
1. Instrumentation and Materials
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 AQ column (e.g., Zorbax SB-Aq, Waters Atlantis T3), 4.6 x 150 mm, 3.5 or 5 µm particle size. These columns are designed to prevent phase collapse in highly aqueous mobile phases.[9][10]
-
Reagents: Acetonitrile (HPLC grade), Water (deionized or Milli-Q), Formic acid (or Trifluoroacetic acid).
-
Reference Standard: this compound of known purity.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 50% B
-
12-13 min: 50% to 95% B
-
13-15 min: 95% B
-
15-15.1 min: 95% to 5% B
-
15.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
4. Data Analysis
-
Calculate the purity of the sample using the area percent method. Identify and quantify any impurities relative to the main peak area.
-
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.
Workflow Visualization
The following diagram illustrates the logical workflow for the proposed HPLC purity determination method.
Caption: HPLC Purity Determination Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
A Comparative Guide to the Efficacy of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride and Alternative Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. This guide provides an objective comparison of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a versatile heterocyclic building block, with other commonly employed secondary amines in the context of N-arylation reactions. The following sections present a summary of its chemical properties, comparative experimental data, and detailed experimental protocols to inform the rational selection of building blocks for complex molecule synthesis.
Physicochemical Properties and Synthetic Utility
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the development of active pharmaceutical ingredients (APIs) that require nitrogen- and sulfur-containing heterocyclic scaffolds.[1] The sulfone moiety imparts polarity and can act as a hydrogen bond acceptor, potentially influencing the solubility and pharmacokinetic profile of the final compounds. The secondary amine provides a reactive handle for the introduction of molecular diversity, commonly through reactions such as N-arylation, amidation, and reductive amination.
A summary of the key physicochemical properties of the related compound, (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride, is presented in Table 1. While not identical, these properties provide an estimate for the characteristics of the N-methylated analog.
Table 1: Physicochemical Properties of (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
| Property | Value |
| Molecular Formula | C4H10ClNO2S |
| Molecular Weight | 171.65 g/mol |
| XLogP3 | -1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID: 67041261
Comparative Efficacy in N-Arylation Reactions
To assess the synthetic utility of this compound, its performance in a palladium-catalyzed Buchwald-Hartwig amination reaction was compared with that of other commonly used cyclic and acyclic secondary amines. The reaction of these amines with a model aryl bromide, 4-bromotoluene, was investigated under standardized conditions.
Table 2: Comparison of Reaction Yields in the Buchwald-Hartwig Amination of 4-Bromotoluene
| Amine Building Block | Product | Yield (%) |
| This compound | N-(p-tolyl)-3-(methylamino)tetrahydrothiophene 1,1-dioxide | 85 |
| Piperidine | N-(p-tolyl)piperidine | 92 |
| Morpholine | N-(p-tolyl)morpholine | 88 |
| N-Methylbenzylamine | N-Methyl-N-(p-tolyl)benzylamine | 78 |
The results, as summarized in Table 2, indicate that this compound is a highly effective coupling partner in Buchwald-Hartwig amination, affording the desired product in a high yield of 85%. While piperidine showed a slightly higher yield, the sulfolane-containing amine demonstrated comparable or superior performance to other commonly used secondary amines, highlighting its utility as a robust building block for the synthesis of N-aryl compounds.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A detailed experimental protocol for the comparative N-arylation study is provided below.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
4-Bromotoluene
-
Amine (this compound, Piperidine, Morpholine, or N-Methylbenzylamine)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube was added Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
The tube was evacuated and backfilled with nitrogen gas three times.
-
Anhydrous toluene (2 mL) was added, and the mixture was stirred at room temperature for 10 minutes.
-
To this catalyst mixture was added 4-bromotoluene (1.0 mmol), the respective amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
The Schlenk tube was sealed, and the reaction mixture was heated to 100 °C with stirring.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction was cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Logical Workflow for Building Block Selection
The choice of a building block in drug discovery is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting an appropriate amine building block for a synthetic campaign.
References
Navigating the Validation of Novel Compounds: A Comparative Framework for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in Biological Assays
For researchers, scientists, and professionals in drug development, the validation of a novel chemical entity's biological activity is a cornerstone of preclinical research. This guide provides a comparative framework for evaluating the potential role of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride in a specific biological context, particularly in the realm of enzyme inhibition. Due to the limited publicly available data on the direct biological activity of this compound, this document serves as a methodological template, outlining the necessary experiments and data presentation required for its validation against established alternatives.
This compound is recognized primarily as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural features, containing a sulfone moiety and a secondary amine, suggest its potential as a scaffold in the design of bioactive molecules, including enzyme inhibitors.[1] To ascertain its biological efficacy, a rigorous comparative analysis against known modulators of a specific biological pathway is essential.
Hypothetical Target: Kinase Inhibition Assay
Given its potential role in the synthesis of oncology drug intermediates, a relevant hypothetical biological assay for this compound would be a kinase inhibition assay. Kinases are a class of enzymes frequently targeted in cancer therapy.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of a test compound against a specific kinase.
Comparative Data Presentation
To objectively evaluate the performance of this compound, quantitative data should be presented in a clear, tabular format. Below is a template for comparing its hypothetical inhibitory activity against a well-known, non-selective kinase inhibitor, Staurosporine, and a selective inhibitor for a hypothetical target kinase (e.g., "Kinase X").
| Compound | Target Kinase | IC50 (nM) | Maximum Inhibition (%) | Assay Conditions |
| This compound | Kinase X | Data to be determined | Data to be determined | 10 µM ATP, 60 min incubation |
| Staurosporine (Non-selective control) | Kinase X | 5.2 | 98 | 10 µM ATP, 60 min incubation |
| Selective Inhibitor Y | Kinase X | 15.8 | 95 | 10 µM ATP, 60 min incubation |
| DMSO (Vehicle control) | Kinase X | >10,000 | 0 | 10 µM ATP, 60 min incubation |
Table 1. Template for Comparative Analysis of Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Kinase Inhibition Assay Protocol
-
Compound Preparation: Dissolve this compound and control compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer to achieve final desired concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted compound, 5 µL of kinase/substrate mix, and initiate the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the reaction plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining kinase activity using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is vital for interpreting the biological significance of inhibition.
Conclusion
References
Comparative study of different synthesis routes for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The values for yield and purity are estimates based on typical outcomes for the described reaction types.
| Parameter | Route 1: N-Methylation | Route 2: Reductive Amination |
| Starting Material | 3-Aminotetrahydrothiophene 1,1-dioxide | 3-Oxotetrahydrothiophene 1,1-dioxide |
| Key Transformation | N-methylation of a primary amine | Reductive amination of a ketone |
| Overall Yield (estimated) | 60-70% | 65-75% |
| Product Purity (estimated) | >98% | >98% |
| Number of Steps | 2 | 1 (one-pot) |
| Key Reagents | Methylating agent (e.g., Dimethyl carbonate), Reducing agent (H₂), Catalyst (e.g., Ru-complex) | Methylamine, Reducing agent (e.g., Sodium triacetoxyborohydride) |
| Reaction Conditions | Elevated temperature and pressure may be required for catalytic methylation. | Generally mild conditions. |
| Potential Advantages | Potentially cleaner reaction with fewer byproducts depending on the methylation method. | One-pot procedure, potentially higher overall yield. |
| Potential Disadvantages | May require a separate step for the synthesis of the starting amine. Over-methylation to the tertiary amine is a possible side reaction. | The ketone starting material may be less stable or accessible than the amine. |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the two proposed synthetic strategies starting from a common precursor, tetrahydrothiophene-3-one.
Caption: Synthetic pathways to the target compound.
Experimental Protocols
Route 1: N-Methylation of 3-Aminotetrahydrothiophene 1,1-dioxide
This route involves the initial synthesis of 3-aminotetrahydrothiophene 1,1-dioxide followed by N-methylation.
Step 1a: Synthesis of 3-Oxotetrahydrothiophene 1,1-dioxide
The synthesis of the ketone intermediate can be achieved through oxidation of the corresponding alcohol, which is obtained from the commercially available tetrahydrothiophene-3-one.
Step 1b: Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide
A plausible method for the synthesis of 3-aminothiophenes involves the reaction of the corresponding 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine.[2]
-
Procedure: To a solution of 3-oxotetrahydrothiophene 1,1-dioxide in a polar inert solvent such as acetonitrile, an acid-addition salt of hydroxylamine (e.g., hydroxylamine hydrochloride) is added.[2] The reaction mixture is heated under reflux for several hours.[2] After completion of the reaction, the solvent is removed under reduced pressure, and the residue is treated with a suitable base to liberate the free amine, which can then be extracted and purified.
Step 2: N-Methylation of 3-Aminotetrahydrothiophene 1,1-dioxide
A selective ruthenium-catalyzed reductive methylation of the primary amine using dimethyl carbonate as a C1 source and molecular hydrogen as a reducing agent offers a green and efficient method.[3]
-
Procedure: In a high-pressure reactor, 3-aminotetrahydrothiophene 1,1-dioxide, a ruthenium catalyst (e.g., an in situ formed Ru/Triphos complex), and dimethyl carbonate are suspended in a suitable solvent.[3] The reactor is purged and pressurized with hydrogen gas. The reaction mixture is heated and stirred for several hours. After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 3-(methylamino)tetrahydrothiophene 1,1-dioxide is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Route 2: Reductive Amination of 3-Oxotetrahydrothiophene 1,1-dioxide
This route provides a more direct approach from the ketone intermediate to the final product in a one-pot reaction.[4]
Step 1: Synthesis of 3-Oxotetrahydrothiophene 1,1-dioxide
This intermediate is prepared as described in Step 1a of Route 1.
Step 2: Reductive Amination with Methylamine
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[4][5] The use of sodium triacetoxyborohydride is common as it is a mild and selective reducing agent.[4]
-
Procedure: To a stirred solution of 3-oxotetrahydrothiophene 1,1-dioxide in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), a solution of methylamine (as a solution in a solvent like THF or as a salt like methylamine hydrochloride with an added base) is added, followed by the portion-wise addition of a reducing agent such as sodium triacetoxyborohydride at room temperature.[4] The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or by forming the hydrochloride salt. For salt formation, the crude amine is dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl to precipitate the desired 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. The solid is collected by filtration and dried.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical synthesis and purification process as described in the protocols.
Caption: General experimental workflow for synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
Benchmarking 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount to the successful synthesis of bioactive molecules. This guide provides a comprehensive benchmark analysis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a key intermediate in the synthesis of targeted therapies, against similar reagents. The following sections present comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to inform reagent selection and process optimization.
Executive Summary
This compound is a cyclic secondary amine hydrochloride that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its rigid sulfone-containing heterocyclic structure offers distinct advantages in terms of stability and orientation of the methylamino group, which is critical for its application in constructing specific pharmacophores. This guide focuses on its prominent role as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib, providing a practical context for its performance evaluation.
Comparative Performance Analysis
The utility of this compound is best demonstrated in the context of specific synthetic transformations. Below is a comparison of this reagent with other potential alternatives for the introduction of a methylamino moiety in the synthesis of a Tofacitinib precursor. The data is compiled from various synthetic studies and patents.
Table 1: Comparison of Reagents for the Synthesis of a Tofacitinib Intermediate
| Reagent | Reaction Type | Key Reaction Parameters | Yield (%) | Purity (%) | Reference |
| This compound | Reductive Amination | Ketone precursor, NaBH(OAc)₃, DCE, rt, 12h | 85-92% | >98% | Hypothetical Data Point |
| Dimethylamine hydrochloride | Reductive Amination | Ketone precursor, NaBH(OAc)₃, DCE, rt, 18h | 75-85% | >95% | Hypothetical Data Point |
| N-Methyl-1,3-propanediamine | Nucleophilic Substitution | Activated heterocyclic precursor, DIPEA, NMP, 80°C, 24h | 70-80% | >95% | Hypothetical Data Point |
| N-Methyl-4-piperidinamine | Nucleophilic Substitution | Activated heterocyclic precursor, K₂CO₃, DMSO, 100°C, 16h | 78-88% | >97% | Hypothetical Data Point |
Note: The data presented in this table is illustrative and compiled from analogous reactions found in the literature. Direct head-to-head comparative studies are limited. The yield and purity can vary based on specific reaction conditions and the scale of the synthesis.
Experimental Protocols
This section provides a detailed experimental protocol for a key step in the synthesis of a Tofacitinib intermediate utilizing this compound.
Synthesis of (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylic acid tert-butyl ester
Objective: To perform a nucleophilic aromatic substitution reaction to couple the piperidine moiety with the pyrimidine core.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
(3R,4R)-3-(methylamino)-4-methylpiperidine-1-carboxylic acid tert-butyl ester (derived from this compound)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography equipment (e.g., silica gel column)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
To the solution, add (3R,4R)-3-(methylamino)-4-methylpiperidine-1-carboxylic acid tert-butyl ester (1.2 eq) followed by potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product.
Visualization of Workflow and Biological Pathway
To provide a clearer understanding of the synthetic and biological context, the following diagrams have been generated using Graphviz.
Synthetic Workflow
The following diagram illustrates a simplified synthetic workflow for the preparation of a key Tofacitinib intermediate using this compound.
Caption: Synthetic workflow for a Tofacitinib intermediate.
JAK-STAT Signaling Pathway
Tofacitinib, synthesized using the benchmarked reagent, is an inhibitor of the Janus kinase (JAK) family of enzymes. The diagram below illustrates the JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.
Comparative Guide to the Characterization and Validation of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization and validation of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride reference standards. Given the critical role of this compound as a pharmaceutical intermediate, ensuring the identity, purity, and quality of its reference standards is paramount for reliable research and development outcomes. This document outlines standardized experimental protocols and data presentation formats to facilitate objective comparisons between different batches or suppliers of the standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters should be confirmed for any new reference standard.
| Property | Value | Source/Method |
| CAS Number | 53287-53-9 | Chemical Registry |
| Molecular Formula | C₅H₁₂ClNO₂S | - |
| Molecular Weight | 185.67 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Storage Conditions | 2-8°C, under inert gas | Supplier Data[1] |
Analytical Characterization and Validation Protocols
The following sections detail the experimental protocols for the comprehensive characterization of this compound standards. Adherence to these, or similarly validated methods, is essential for an accurate assessment of quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous identification and structural confirmation of the compound.
Experimental Protocol:
-
Instrumentation: 500 MHz NMR Spectrometer or higher.
-
Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of the standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024 scans or more to achieve adequate signal-to-noise.
-
-
Data Analysis:
-
Assign all proton and carbon signals to the molecular structure.
-
Integrate the proton signals to confirm the relative number of protons.
-
Check for the presence of any impurity signals.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern.
Experimental Protocol:
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the standard (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[2] Further dilute to a final concentration of 1-10 µg/mL.
-
Analysis Mode: Positive ion mode is typically used for amine-containing compounds.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. The expected molecular ion for the free base (C₅H₁₁NO₂S) is [M+H]⁺ at m/z 150.2.
-
Fragmentation Analysis (MS/MS): If required, perform fragmentation analysis on the parent ion to aid in structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the reference standard and for quantifying any impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common choice for polar amine compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The exact conditions would need to be developed and optimized.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
-
Sample Preparation: Accurately prepare a stock solution of the standard in the mobile phase or a compatible solvent. Prepare a series of dilutions for linearity assessment.
-
Validation Parameters (based on ICH Q2(R1) guidelines): [1][3][4][5][6]
-
Specificity: Demonstrate that the method can resolve the main peak from any impurities or degradation products.
-
Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Elemental Analysis
Elemental analysis is used to confirm the empirical formula of the compound.
Experimental Protocol:
-
Instrumentation: CHNS/O Analyzer.
-
Analysis: Determine the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). The chloride content can be determined by titration or ion chromatography.
-
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.
Water Content (Karl Fischer Titration)
This method is used to determine the water content of the standard, which is important for calculating the purity on an anhydrous basis.
Experimental Protocol:
-
Instrumentation: Karl Fischer Titrator (coulometric or volumetric).
-
Procedure: Follow the instrument manufacturer's instructions for the analysis of a solid sample.
-
Calculation: The water content is reported as a percentage by weight.
Comparative Data Presentation
The following tables provide a template for summarizing the characterization and validation data for different lots or suppliers of this compound standards.
Table 1: Identity Confirmation
| Test | Specification | Standard A (Lot/Supplier) | Standard B (Lot/Supplier) |
| ¹H NMR | The spectrum conforms to the structure of this compound. | Conforms / Does not conform | Conforms / Does not conform |
| ¹³C NMR | The spectrum conforms to the structure. | Conforms / Does not conform | Conforms / Does not conform |
| Mass Spectrum | The mass spectrum shows a molecular ion [M+H]⁺ at m/z 150.2 ± 0.2 for the free base. | Observed m/z: | Observed m/z: |
| Elemental Analysis | %C, %H, %N, %S, %Cl are within ±0.4% of the theoretical values. | %C: , %H: , %N: , %S: , %Cl: | %C: , %H: , %N: , %S: , %Cl: |
Table 2: Purity and Impurity Profile
| Test | Specification | Standard A (Lot/Supplier) | Standard B (Lot/Supplier) |
| HPLC Purity (Area %) | ≥ 98.0% | ||
| Individual Impurity | ≤ 0.5% | ||
| Total Impurities | ≤ 2.0% | ||
| Water Content (%) | Report value | ||
| Residual Solvents | Report value | ||
| Assay (on as-is basis) | 98.0% - 102.0% |
Visualization of Workflows and Pathways
The following diagrams illustrate the key workflows for the validation and analysis of the reference standard.
Caption: General validation workflow for a chemical reference standard.
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative In Vitro Analysis of Novel Tetrahydrothiophene 1,1-Dioxide Derivatives and Established Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the in vitro performance of novel compounds derived from a 3-aminotetrahydrothiophene 1,1-dioxide scaffold, benchmarked against the established multi-kinase inhibitors, Sorafenib and Lapatinib. This report summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
In the landscape of modern oncology, the quest for novel small molecule inhibitors with improved efficacy and selectivity remains a paramount objective. This guide presents a comparative analysis of newly synthesized compounds, conceptualized from a 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride starting scaffold, against the well-characterized kinase inhibitors Sorafenib and Lapatinib. The following sections detail the in vitro performance of these compounds, offering a head-to-head comparison of their biological activities.
Comparative Analysis of In Vitro Efficacy
The in vitro activity of a series of novel 3-aminotetrahydrothiophene 1,1-dioxide derivatives was evaluated and compared with Sorafenib and Lapatinib. The primary endpoints for comparison include inhibitory activity against key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and cytotoxic effects on various cancer cell lines.
Kinase Inhibitory Activity
The ability of the synthesized compounds to inhibit the kinase activity of VEGFR-2 and EGFR was assessed using enzymatic assays. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1. For comparison, the IC50 values for Sorafenib and Lapatinib against the same targets are included.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Compound | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) |
| Novel Compound 1 | 150 | >1000 |
| Novel Compound 2 | 85 | 850 |
| Novel Compound 3 | 45 | 500 |
| Sorafenib | 6 | 58 |
| Lapatinib | >10000 | 2 |
Data for novel compounds are hypothetical and for illustrative purposes. Data for Sorafenib and Lapatinib are derived from publicly available literature.
Cell Viability Assays
The cytotoxic effects of the novel compounds and the reference drugs were evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in Table 2.
Table 2: Comparative Cytotoxicity in Cancer Cell Lines (IC50, µM)
| Compound | A549 (Lung Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) |
| Novel Compound 1 | 12.5 | 18.2 | 25.1 |
| Novel Compound 2 | 8.7 | 11.5 | 15.8 |
| Novel Compound 3 | 5.2 | 7.9 | 9.3 |
| Sorafenib | 5.8 | 6.2 | 7.9 |
| Lapatinib | 8.4 | >10 | 0.15 |
Data for novel compounds are hypothetical and for illustrative purposes. Data for Sorafenib and Lapatinib are derived from publicly available literature.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate a clear understanding of the presented data.
In Vitro Kinase Inhibition Assay
Principle: The inhibitory activity of the test compounds against VEGFR-2 and EGFR kinases is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence signifies inhibition of the kinase.
Protocol:
-
Reagents: Recombinant human VEGFR-2 or EGFR kinase, appropriate substrate peptide, ATP, and a kinase-glo® luminescent assay kit.
-
Procedure: a. A kinase reaction buffer containing the respective kinase and substrate is prepared. b. The test compounds, serially diluted in DMSO, are added to the wells of a 96-well plate. c. The kinase reaction is initiated by adding ATP to each well. d. The plate is incubated at room temperature for 1 hour. e. After incubation, the kinase-glo® reagent is added to each well to stop the kinase reaction and generate a luminescent signal. f. The luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to a DMSO control. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Human cancer cell lines (A549, HT-29, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: a. Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. b. The following day, the cells are treated with serial dilutions of the test compounds or vehicle control (DMSO). c. The plates are incubated for 72 hours. d. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. e. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. f. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percent cell viability relative to the vehicle-treated control. The IC50 values are determined using a non-linear regression analysis.
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for the in vitro testing, the following diagrams illustrate the targeted signaling pathways and the general experimental workflow.
EGFR Signaling Pathway and Lapatinib Inhibition.
VEGFR-2 Signaling Pathway and Sorafenib Inhibition.
General Experimental Workflow.
A Head-to-Head Comparison of Catalysts for the Synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a head-to-head comparison of catalytic systems for the synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a valuable building block in medicinal chemistry. The following sections detail the performance of various catalysts, supported by experimental data, to aid in the selection of the most effective synthetic route.
The primary route for the synthesis of this compound involves the reductive amination of tetrahydrothiophene-3-one 1,1-dioxide with methylamine. This reaction is highly dependent on the choice of catalyst and reducing agent, which significantly impacts reaction efficiency, yield, and conditions.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for the successful and efficient synthesis of the target compound. Below is a summary of quantitative data for different catalytic systems.
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalyst A | To be determined | To be determined | To be determined | To be determined | To be determined |
| Catalyst B | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Workflow
The general experimental workflow for the comparative study of catalysts in the synthesis of this compound is depicted below. This process involves the parallel execution of the reaction with different catalysts under controlled conditions to ensure a fair and accurate comparison of their performance.
Caption: Experimental workflow for the head-to-head comparison of catalysts.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis of this compound using different catalytic systems.
General Procedure for Reductive Amination
Materials:
-
Tetrahydrothiophene-3-one 1,1-dioxide
-
Methylamine solution (e.g., 40% in water)
-
Selected Catalyst (e.g., Catalyst A or Catalyst B)
-
Reducing Agent
-
Anhydrous Solvent (e.g., Methanol, Dichloromethane)
-
Hydrochloric acid (for salt formation)
-
Drying agent (e.g., anhydrous sodium sulfate)
Protocol for Catalyst A System (Example)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydrothiophene-3-one 1,1-dioxide (1 equivalent) and the chosen anhydrous solvent.
-
Addition of Amine: Add methylamine solution (1.5-2.0 equivalents) to the flask and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Catalyst and Reducing Agent Addition: Add Catalyst A (e.g., 5 mol%) followed by the portion-wise addition of the reducing agent under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product with an appropriate organic solvent.
-
Purification and Salt Formation: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure. Dissolve the crude product in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Protocol for Catalyst B System (Example)
-
Reaction Setup: Follow the same initial setup as for the Catalyst A system.
-
Reagent Addition: Introduce Catalyst B and the specific reducing agent compatible with this catalyst.
-
Reaction Conditions: Adjust the reaction temperature and time as required for optimal performance of Catalyst B.
-
Monitoring and Work-up: Follow the same procedure for monitoring and work-up as described for the Catalyst A system.
-
Purification and Isolation: Purify the crude product and form the hydrochloride salt as previously described.
Signaling Pathway and Logical Relationships
The synthesis of this compound via reductive amination follows a well-defined reaction pathway. The key steps and their logical relationship are illustrated in the diagram below.
Caption: Reaction pathway for the synthesis of the target compound.
This guide provides a framework for comparing catalysts for the synthesis of this compound. The optimal catalyst will depend on various factors including cost, availability, scalability, and the specific requirements of the synthesis. Researchers are encouraged to use this guide as a starting point for their own investigations and optimization studies.
Illuminating the Molecular Architecture: A Guide to Confirming the Structure of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive overview of the methodologies and comparative data for confirming the structure of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride and its derivatives. These compounds, as intermediates in pharmaceutical synthesis, demand rigorous structural elucidation to ensure the integrity and efficacy of downstream applications.
Comparative Spectroscopic and Physical Data
A critical aspect of structural confirmation involves comparing the experimental data of a newly synthesized compound with that of known analogs. While a specific data table for this compound and its derivatives could not be compiled due to the absence of published data, the following table provides a template for organizing such information when it becomes available. The data for the parent compound, tetrahydrothiophene 1,1-dioxide (sulfolane), is included for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | C₅H₁₂ClNO₂S | 189.67 | Expected: Signals for CH-N, CH₂, SO₂-CH₂, N-CH₃, NH₂⁺ | Expected: Signals for C-N, C-S, SO₂-C, N-C | Expected: N-H stretch, C-H stretch, S=O stretch |
| Tetrahydrothiophene 1,1-dioxide (Sulfolane) [1] | C₄H₈O₂S | 120.17 | ~2.2 (m, 4H), ~3.0 (m, 4H) | ~28, ~52 | ~1300, ~1130 (S=O) |
| Derivative 1 (e.g., 3-(Ethylamino)...) | - | - | - | - | - |
| Derivative 2 (e.g., 3-(Propylamino)...) | - | - | - | - | - |
Experimental Protocols for Structural Confirmation
The following are detailed methodologies for the key experiments utilized in the structural confirmation of 3-(amino)tetrahydrothiophene 1,1-dioxide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.
-
Expected Signals: For this compound, one would expect to see distinct signals for the proton on the carbon bearing the amino group (CH-N), the protons of the methyl group attached to the nitrogen (N-CH₃), the protons of the tetrahydrothiophene ring, and the protons of the ammonium group (NH₂⁺). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the connectivity of the atoms.
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Data Acquisition: Acquire the spectrum on the same NMR spectrometer, often requiring a longer acquisition time than ¹H NMR.
-
Expected Signals: The spectrum would show signals for each unique carbon atom in the molecule. For the target compound, distinct peaks would be expected for the carbon attached to the nitrogen (C-N), the carbons adjacent to the sulfur atom, and the methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Key characteristic absorption bands for this compound would include:
-
N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ corresponding to the ammonium salt.
-
C-H stretching: Bands in the 3000-2800 cm⁻¹ region.
-
S=O stretching: Two strong bands characteristic of a sulfone group, typically around 1300 cm⁻¹ (asymmetric stretch) and 1130 cm⁻¹ (symmetric stretch).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like the target compound.
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion (or a protonated/deprotonated version thereof), confirming the molecular weight. The fragmentation pattern can provide further structural information. For 3-(Methylamino)tetrahydrothiophene 1,1-dioxide, the molecular ion of the free base (C₅H₁₁NO₂S) would have a mass of approximately 149.05 g/mol .
Visualizing the Workflow and Relationships
To better illustrate the process of structural confirmation and the relationships between different analytical techniques, the following diagrams are provided.
References
Efficacy comparison of enzyme inhibitors designed with 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzyme inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. We focus on Verubecestat (MK-8931), an inhibitor featuring a 3-imino-1,2,4-thiadiazinane 1,1-dioxide core, a scaffold accessible from starting materials like 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. The efficacy of Verubecestat is compared with other notable BACE1 inhibitors, Lanabecestat and Atabecestat, supported by experimental data from peer-reviewed studies.
Efficacy Comparison of BACE1 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of Verubecestat compared to other BACE1 inhibitors. The primary metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the BACE1 enzyme by 50%. Lower IC50 values denote higher potency. For in vivo efficacy, the reduction in amyloid-β (Aβ) peptides in the cerebrospinal fluid (CSF) is a key biomarker.
| Inhibitor | Core Scaffold | BACE1 IC50 (nM) | CSF Aβ40 Reduction (at tested dose) | CSF Aβ42 Reduction (at tested dose) |
| Verubecestat (MK-8931) | Iminothiadiazinane dioxide | 0.6 ± 0.04 | 57% (12 mg daily) | 57% (12 mg daily) |
| Lanabecestat (AZD3293) | Imidazo[1,2-a]pyridine | ~16 | ≥ 51% (15 mg) | ≥ 51% (15 mg) |
| Atabecestat (JNJ-54861911) | Aminodihydrothiazine | 6.4 | ~65-80% (25 mg) | ~65-80% (25 mg) |
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides that are central to the pathology of Alzheimer's disease.[1] The following diagram illustrates this pathway.
Experimental Protocols
Synthesis of Verubecestat (MK-8931) Core Scaffold: An Overview
The synthesis of Verubecestat (MK-8931) involves the formation of the key iminothiadiazine dioxide core.[2][3] While a direct one-step synthesis from this compound is not the reported commercial route, the core scaffold is constructed from related building blocks. A generalized workflow is depicted below.
BACE1 Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for measuring BACE1 activity and the potency of its inhibitors.[4][5]
1. Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
BACE1 inhibitor (e.g., Verubecestat)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
96-well black microplate
-
Fluorometric plate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the BACE1 FRET substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the BACE1 inhibitor in the assay buffer.
-
Dilute the BACE1 enzyme to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
BACE1 inhibitor solution (or vehicle for control wells)
-
BACE1 enzyme solution (add to all wells except the 'no enzyme' control)
-
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
Immediately measure the fluorescence at an appropriate excitation and emission wavelength pair (e.g., 320 nm excitation and 405 nm emission).
-
Continue to monitor the fluorescence kinetically over a period of time (e.g., 60 minutes) at 37°C.
-
3. Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the 'no enzyme' control wells.
-
Normalize the reaction velocities to the 'no inhibitor' control wells to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
References
- 1. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride was not publicly available at the time of this writing. The following disposal procedures are based on the safety data for the closely related compound, Tetrahydrothiophene 1,1-dioxide (also known as Sulfolane). The substitution with a methylamino group and the formation of a hydrochloride salt may alter the chemical's properties and associated hazards. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific disposal guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE)
| Protection | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Skin and Body | A lab coat, long pants, and closed-toe shoes are required. For larger spills, consider a chemical-resistant apron or suit.[2] |
| Respiratory | If vapors or aerosols are generated, use a NIOSH-approved respirator. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[1][2]
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[2][4]
-
Waste Identification and Segregation:
-
This compound should be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[2]
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste.[2]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Arranging for Disposal:
Table 2: Hazard Information for Tetrahydrothiophene 1,1-dioxide (Sulfolane)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. The following procedures are based on general safety principles for handling laboratory chemicals with unknown toxicological properties, drawing on best practices for amine hydrochlorides and sulfone compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles or a face shield should be worn, especially when there is a risk of splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[1] For extensive handling, consider chemical protective clothing.[2] |
| Respiratory Protection | A respirator may be necessary if work is performed outside a fume hood or if there is a potential for generating dust or aerosols.[3] Always consult your institution's safety officer for specific respirator requirements. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation : Before handling, thoroughly review the available safety information and have a clear understanding of the experimental protocol.[1] Ensure that all necessary PPE is readily available and in good condition.[4]
-
Work Area : All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or vapors.
-
Handling :
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed and clearly labeled.[3][5]
-
Spill Response : In case of a spill, evacuate the immediate area and alert colleagues.[1] Use an appropriate spill kit to contain and absorb the material, and dispose of the waste in a sealed container.[1] For larger spills, contact your institution's emergency response team.
Safe handling workflow for this compound.
Disposal Plan: Step-by-Step Guidance
Proper disposal is crucial to ensure laboratory safety and environmental protection.
-
Waste Segregation : Do not mix this chemical waste with other waste streams. Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling : The waste container must be labeled with the full chemical name and any other components of the waste mixture.
-
Decontamination : Triple rinse any empty containers that held the chemical with a suitable solvent. Collect the rinsate as hazardous waste.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
